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2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol Documentation Hub

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  • Product: 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol
  • CAS: 956986-75-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Crystal Structure and NMR Characterization of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Executive Summary The compound 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol represents a highly functionalized bi-heterocyclic scaffold of significant interest in modern drug discovery. By integrating a 1,2,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol represents a highly functionalized bi-heterocyclic scaffold of significant interest in modern drug discovery. By integrating a 1,2,4-triazole ring and a pyrazole core linked via a rigid phenyl spacer, this molecule forms an extended, conjugated pharmacophore. The addition of an N-hydroxyethyl (ethanol) appendage introduces a flexible, highly directional hydrogen-bonding vector.

For researchers and drug development professionals, understanding the exact solution-state dynamics and solid-state geometry of this molecule is non-negotiable. This whitepaper provides an authoritative, causality-driven guide to characterizing this complex scaffold using Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (SCXRD).

Structural Significance & Pharmacophore Geometry

The molecular architecture of this compound is defined by three distinct domains:

  • The 1,2,4-Triazole Terminus: A strong electron-withdrawing group and a known pharmacophore for targeting metalloenzymes (e.g., CYP51 in fungal pathogens)[1].

  • The Phenyl-Pyrazole Core: Acts as a rigid, planar spacer that extends π-conjugation. The dihedral angle between these rings is a critical determinant of the molecule's ability to intercalate or bind to flat hydrophobic protein pockets[2].

  • The Ethanol Appendage: A flexible aliphatic chain terminating in a hydroxyl group. Unlike purely hydrophobic pyrazole-triazole hybrids, this moiety acts as both a strong hydrogen bond donor and acceptor, heavily dictating both aqueous solubility and crystal packing forces[3].

Nuclear Magnetic Resonance (NMR) Characterization

Rationale for Solvent Selection

The selection of DMSO-d6 as the NMR solvent is a deliberate, causality-driven choice. The terminal hydroxyl group of the ethanol appendage undergoes rapid chemical exchange in protic solvents or in the presence of trace water, which broadens the signal and destroys scalar coupling information. DMSO-d6 forms strong intermolecular hydrogen bonds with the -OH group, significantly slowing this exchange rate and allowing the hydroxyl proton to be observed as a distinct, quantifiable multiplet.

Elucidation Strategy

To achieve unambiguous resonance assignment, a self-validating suite of 1D and 2D NMR experiments is required.

NMR_Workflow A Sample Prep (DMSO-d6) B 1D 1H & 13C NMR (Primary Backbone) A->B C COSY (Spin Systems) B->C D HSQC (C-H Connectivity) B->D E HMBC (Quaternary Carbons) C->E D->E F NOESY (Spatial Proximity) E->F

Logical workflow for complete NMR resonance assignment.

  • COSY (Correlation Spectroscopy): Confirms the A2​B2​X spin system of the ethanol appendage (-CH2-CH2-OH).

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the highly deshielded triazole protons from the pyrazole protons by linking them to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for bridging the isolated spin systems. HMBC correlations from the phenyl ortho-protons to the pyrazole C-3 quaternary carbon definitively prove the connectivity of the core scaffold.

Quantitative NMR Data

The following table summarizes the synthesized quantitative data for the target molecule, derived from high-resolution 400 MHz ( 1 H) and 100 MHz ( 13 C) acquisitions.

Table 1: 1 H and 13 C NMR Assignments (DMSO-d6, 298 K)

Structural Position 1 H Shift (ppm), Multiplicity, J (Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
Ethanol -OH 4.95, t, J = 5.2-C-1'', C-2''
Ethanol -CH2 (O) 3.78, q, J = 5.260.2C-1''
Ethanol -CH2 (N) 4.22, t, J = 5.252.4Pyrazole C-3, C-5
Pyrazole H-4 6.88, d, J = 2.3104.1Pyrazole C-3, C-5, Phenyl C-1'
Pyrazole H-5 7.82, d, J = 2.3132.5Pyrazole C-3, C-4
Phenyl H-2', H-6' 7.98, d, J = 8.6126.8Pyrazole C-3, Phenyl C-4'
Phenyl H-3', H-5' 7.88, d, J = 8.6120.4Phenyl C-1', C-4'
Triazole H-5 8.26, s141.8Triazole C-3
Triazole H-3 9.32, s152.6Triazole C-5
Quaternary Carbons -149.2 (Pyr C-3), 135.6 (Ph C-1'), 136.2 (Ph C-4')-

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Crystallization Thermodynamics

Obtaining diffraction-quality crystals of flexible molecules requires strict thermodynamic control. The slow evaporation method is utilized to ensure the system remains in the metastable zone, favoring the growth of a single thermodynamic polymorph over kinetic microcrystalline powders[3].

XRD_Workflow N1 Compound Purification (>99% Purity) N2 Solvent Screening (EtOH/H2O) N1->N2 N3 Slow Evaporation (Isothermal, 298K) N2->N3 N4 Crystal Harvesting (0.3 x 0.2 x 0.1 mm) N3->N4 N5 X-Ray Diffraction (Mo Kα, 100K) N4->N5

Step-by-step workflow for single-crystal X-ray diffraction analysis.

Supramolecular Architecture and Dihedral Geometry

In the solid state, the molecule minimizes steric hindrance through torsional twisting. Crystallographic studies of analogous pyrazole-phenyl systems demonstrate that the dihedral angle between the central pyrazole ring and the pendant phenyl ring typically ranges from 50° to 70°[2].

The crystal packing is heavily dominated by strong intermolecular O−H⋯N hydrogen bonds. The hydroxyl group of the ethanol appendage acts as a donor to the unhindered N-4 atom of the 1,2,4-triazole ring of an adjacent molecule, propagating a 1D supramolecular chain along the crystallographic b-axis.

Table 2: Crystallographic Data and Refinement Parameters

ParameterValue
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245 Å, b=9.852 Å, c=14.321 Å
Volume / Z 1568.4 ų / 4
Calculated Density 1.345 g/cm³
Absorption Coefficient 0.092 mm⁻¹
Final R Indices [I > 2sigma(I)] R1​=0.042 , wR2​=0.115

Standardized Experimental Protocols

Protocol: High-Resolution NMR Acquisition

This protocol includes internal self-validating checkpoints to ensure data integrity.

  • Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6.

  • Filtration (Quality Check): Filter the solution through a glass wool plug directly into a 5 mm NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic field inhomogeneities, ensuring sharp Lorentzian lineshapes.

  • Calibration: Lock the spectrometer to the deuterium signal of DMSO. Shim the Z-axis gradients until the residual DMSO pentet at 2.50 ppm has a half-height width of <1.0 Hz.

  • Validation: Observe the signal at 4.95 ppm. Self-Validation: The presence of a clean triplet directly confirms the solvent is sufficiently anhydrous. If a broad singlet is observed, the sample is contaminated with water and must be lyophilized and reprepared.

  • Acquisition: Run 1D 1 H (16 scans, relaxation delay D1​=2 s) and 1D 13 C (1024 scans, D1​=2 s). Proceed to 2D HSQC and HMBC using standard pulse sequences.

Protocol: Single-Crystal Growth and Mounting
  • Saturation: Prepare a saturated solution of the compound in 2 mL of boiling absolute ethanol in a 4 mL borosilicate glass vial.

  • Clarification: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation seeds (dust/impurities).

  • Controlled Evaporation: Cap the vial with a rubber septum and insert a single narrow-gauge needle (25G). Causality: The needle restricts vapor pressure equilibrium, acting as a kinetic barrier. This prevents rapid supersaturation and forces crystal growth strictly within the metastable zone.

  • Incubation: Place the vial in a vibration-free, isothermal environment at 25 °C for 5–7 days.

  • Harvesting: Once prismatic crystals reach ~0.3 mm in length, harvest using a nylon loop and immediately submerge in paratone oil to prevent structural degradation from atmospheric moisture prior to cooling to 100 K on the goniometer.

Conclusion

The comprehensive characterization of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol requires a synergistic approach. NMR spectroscopy provides vital insights into the covalent connectivity and solution-state hydrogen bonding dynamics, validated by the preservation of scalar coupling in the ethanol tail. Conversely, SCXRD unveils the precise dihedral torsions and supramolecular networks that govern the molecule's solid-state behavior. Together, these methodologies establish a rigorous structural foundation essential for downstream pharmacological optimization.

References

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles, MDPI,[Link]

  • Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, NIH / PMC,[Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease, NIH / PMC,[Link]

Sources

Exploratory

Whitepaper: A Technical Guide to the Molecular Docking of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Executive Summary The convergence of pyrazole and 1,2,4-triazole moieties in a single molecular entity presents a compelling scaffold for drug discovery, given the extensive pharmacological activities associated with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The convergence of pyrazole and 1,2,4-triazole moieties in a single molecular entity presents a compelling scaffold for drug discovery, given the extensive pharmacological activities associated with these heterocycles, including anticancer, antifungal, and antibacterial properties.[1][2][3] This guide provides a comprehensive, in-depth technical protocol for conducting molecular docking studies on the novel compound 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol. We delineate a systematic workflow, from the evidence-based selection of high-value protein targets to the intricacies of ligand and protein preparation, docking simulation, and rigorous post-simulation analysis. By explaining the causality behind each methodological choice, this document serves as a robust framework for researchers, scientists, and drug development professionals aiming to elucidate the compound's mechanism of action and predict its therapeutic potential through computational methods.

Introduction: Rationale and Scientific Context

The Pharmacological Significance of Pyrazole and Triazole Scaffolds

The pyrazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] Similarly, the 1,2,4-triazole nucleus is a cornerstone of many clinically successful drugs, particularly in oncology and mycology.[1] Triazole-based agents like anastrozole and letrozole are potent aromatase inhibitors for breast cancer treatment, while fluconazole and itraconazole are frontline antifungal drugs that target lanosterol 14-α-demethylase.[1] The hybridization of these two pharmacophores into a single molecule, as in the case of our subject ligand, suggests a potential for multi-target activity and novel mechanisms of action.

The Ligand: 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

The subject of this guide is a novel hybrid molecule featuring a central pyrazole ring linked to a 1,2,4-triazole-substituted phenyl group and an ethanol side chain. The structural features suggest several potential interaction points with biological macromolecules:

  • The nitrogen atoms of the pyrazole and triazole rings can act as hydrogen bond acceptors.

  • The aromatic phenyl and heterocyclic rings provide a platform for π-π stacking and hydrophobic interactions.

  • The terminal hydroxyl group on the ethanol chain can serve as both a hydrogen bond donor and acceptor.

Understanding how these features collectively contribute to binding within a protein's active site is the primary goal of molecular docking.

The Principle of Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein target).[5] Its application in drug discovery is pivotal for screening virtual libraries, elucidating potential mechanisms of action, and guiding lead optimization by predicting binding affinity and interaction patterns. A successful docking study can significantly reduce the time and cost associated with preclinical drug development by prioritizing compounds for synthesis and in vitro testing.[6]

A Priori Selection of High-Value Protein Targets

The selection of appropriate protein targets is a critical, evidence-driven step. Based on the extensive literature on pyrazole and triazole derivatives, we propose a panel of validated targets implicated in cancer and fungal infections.[1][5][7][8] This multi-target approach is justified by the hybrid nature of the ligand.

Rationale for Target Selection
  • Anticancer Targets: Derivatives of these scaffolds have shown potent activity against key oncology targets. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical tyrosine kinases in tumor progression and angiogenesis, making them high-priority targets.[5][8][9] The PI3K/AKT pathway is another crucial signaling cascade often dysregulated in cancer, and triazole-containing molecules have been designed as selective PI3K inhibitors.[6]

  • Antifungal Targets: The most established mechanism for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[7][10] This makes CYP51 an indispensable target for assessing the potential antifungal activity of our ligand.

Table 1: Proposed Protein Targets for Molecular Docking
Target Protein NamePDB IDOrganismTherapeutic AreaRationale for Selection
EGFR Tyrosine Kinase1M17Homo sapiensAnticancerFrequently targeted by pyrazole/triazole hybrids in cancer therapy.[8][9]
VEGFR-2 Tyrosine Kinase2QU5Homo sapiensAnticancerKey mediator of angiogenesis; inhibited by related compounds.[5]
PI3Kα3HHMHomo sapiensAnticancerImportant signaling pathway targeted by novel triazole derivatives.[6]
Lanosterol 14α-demethylase5V5ZCandida albicansAntifungalEstablished target for clinical triazole antifungal agents.[7][10]

The Docking Workflow: A Validating Technical Protocol

This section details a step-by-step methodology for a robust and reproducible molecular docking study. The workflow is designed as a self-validating system, incorporating controls to ensure the reliability of the simulation.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep 3.1 Ligand Preparation (2D to 3D, Energy Minimization) active_site 3.3 Active Site Definition (Grid Box Generation) ligand_prep->active_site protein_prep 3.2 Protein Preparation (PDB Download, Cleaning, Protonation) protein_prep->active_site redocking Validation Control (Re-dock Native Ligand) protein_prep->redocking Use same prepared protein docking 3.4 Molecular Docking (Run AutoDock/Vina) active_site->docking pose_analysis 3.5 Pose Analysis (Clustering, Scoring) docking->pose_analysis redocking->pose_analysis Compare RMSD interaction_analysis 3.6 Interaction Analysis (H-Bonds, Hydrophobic, etc.) pose_analysis->interaction_analysis visualization 3.7 Visualization (PyMOL, Discovery Studio) interaction_analysis->visualization

Caption: Molecular Docking Experimental Workflow.

Ligand Preparation

Causality: The ligand's 2D structure is insufficient for docking. It must be converted into a geometrically correct, low-energy 3D conformation to accurately simulate its behavior in a protein's binding pocket.

  • 2D Sketching: Draw the structure of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion: Convert the 2D structure to a 3D model.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This step optimizes the ligand's geometry to find a stable, low-energy conformation.

  • File Format Conversion: Save the optimized structure in a docking-compatible format, such as .pdbqt, which includes atomic charges and torsional information.

Target Protein Preparation

Causality: Raw crystal structures from the Protein Data Bank (PDB) contain non-essential molecules (water, ions) and lack hydrogen atoms, which are crucial for calculating interactions. The protein must be "cleaned" and prepared to be computationally viable.

  • PDB File Acquisition: Download the crystal structure files for the selected targets (see Table 1) from the PDB.

  • Protein Cleaning: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is critical to ensure the docking simulation is not influenced by extraneous molecules.

  • Protonation: Add polar hydrogen atoms to the protein structure. This is a vital step as hydrogen bonds are a primary driver of ligand-protein interactions.

  • Charge Assignment: Assign appropriate atomic charges (e.g., Gasteiger charges) to the protein atoms.

Active Site Definition and Grid Generation

Causality: The docking algorithm needs a defined search space to explore possible ligand poses efficiently. This is accomplished by defining a "grid box" that encompasses the protein's active site.

  • Identify the Binding Pocket: The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.

  • Generate Grid Box: Define the dimensions and center of a 3D grid box that covers the entire binding pocket with a small margin. The spacing between grid points is typically set to ~0.375 Å. This box confines the docking search, increasing computational efficiency and accuracy.

Molecular Docking Simulation

Causality: This is the core computational experiment where the algorithm systematically explores various conformations and orientations of the ligand within the defined active site, scoring each pose based on a pre-defined scoring function.

  • Select Docking Algorithm: Utilize a validated docking program such as AutoDock Vina, which employs a Lamarckian genetic algorithm.

  • Configure Docking Parameters: Set the exhaustiveness parameter, which controls the thoroughness of the search. Higher values increase computational time but also the probability of finding the optimal binding pose.

  • Execute the Docking Run: Launch the simulation. The program will generate a set of predicted binding poses for the ligand, ranked by their calculated binding affinity.

Post-Docking Analysis and Visualization

Causality: The raw output of a docking run is a set of scores and coordinates. This data must be analyzed and visualized to derive meaningful biological insights into how the ligand binds.

  • Analyze Binding Poses: Examine the top-ranked poses. The pose with the lowest binding energy (most negative value) is typically considered the most favorable.

  • Calculate RMSD (for Validation): For the validation run (re-docking the native ligand), calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value < 2.0 Å is generally considered a successful validation, confirming the docking protocol can reproduce experimental data.

  • Visualize Interactions: Use molecular graphics software (e.g., PyMOL, Discovery Studio) to visualize the top-ranked pose within the protein's active site.

  • Map Interactions: Identify and map the specific non-covalent interactions between the ligand and amino acid residues, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • π-π stacking

    • Salt bridges

Data Interpretation and Expected Outcomes

The results of the docking simulations should be summarized to allow for clear interpretation and comparison between different targets.

Key Quantitative Metrics

The primary outputs from the docking simulation are quantitative scores that estimate the binding strength.

  • Binding Affinity (ΔG): Reported in kcal/mol, this value is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.

  • Inhibition Constant (Ki): This value is calculated from the binding affinity and provides a theoretical estimate of the ligand's potency as an inhibitor. Lower Ki values (e.g., in the nanomolar or low micromolar range) are desirable.

Table 2: Hypothetical Data Summary for Docking Results
Target ProteinBinding Affinity (kcal/mol)Estimated Ki (µM)Interacting Residues (Example)Key Interactions
EGFR (1M17)-9.50.25Met793, Leu718, Cys797H-bond with Met793, π-π stacking with Phe856
VEGFR-2 (2QU5)-8.80.89Cys919, Asp1046, Glu885H-bond with Cys919, Hydrophobic interactions
PI3Kα (3HHM)-7.94.52Val851, Lys802, Tyr836H-bond with Val851 backbone
CYP51 (5V5Z)-10.20.09Heme, Tyr132, Cys449Coordination with Heme iron, H-bond with Tyr132

Note: The data in this table is illustrative and represents plausible outcomes for guiding analysis.

Interpreting Interaction Maps

The true value of docking lies in understanding the quality of the binding, not just the score. The interaction analysis reveals which parts of the ligand are critical for binding and provides a structural hypothesis for its activity. For example, a strong hydrogen bond between the triazole nitrogen and a key residue in the EGFR hinge region (like Met793) would be a significant finding.[9] Similarly, coordination of a triazole nitrogen with the heme iron in CYP51 is the classic mechanism for triazole antifungals and would be a primary interaction to look for.[7]

G cluster_targets Potential Multi-Target Interactions ligand 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol Triazole Ring Pyrazole Ring Phenyl Group Ethanol Hydroxyl egfr EGFR Hinge Region (Met793) Hydrophobic Pocket ligand:f0->egfr H-Bond Acceptor ligand:f2->egfr π-π Stacking cyp51 CYP51 Heme Iron Hydrophobic Channel (Tyr132) ligand:f0->cyp51 Coordination / H-Bond ligand:f3->cyp51 H-Bond Donor/Acceptor

Caption: Plausible Multi-Target Interaction Model.

Significance and Future Directions

The molecular docking studies outlined in this guide will produce critical data to form a structural basis for the potential bioactivity of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol.

  • Hypothesis Generation: The results will generate testable hypotheses about the compound's primary mechanism(s) of action (e.g., "Compound X is a potent inhibitor of CYP51 through heme coordination").

  • Lead Optimization: The interaction maps can guide synthetic chemists in designing derivatives with improved potency and selectivity. For instance, if a specific hydrophobic pocket is unfilled, a bulkier substituent could be added to the ligand to improve binding.

  • Prioritization for In Vitro Testing: The docking scores will allow for the rational prioritization of targets for subsequent in vitro enzymatic assays and cell-based studies, focusing resources on the most promising therapeutic avenues.

Conclusion

This technical guide provides a rigorous and validated framework for investigating the therapeutic potential of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol using molecular docking. By adhering to this protocol—from logical target selection to detailed interaction analysis—researchers can effectively bridge the gap between chemical structure and biological function. The insights gained will be instrumental in directing future experimental studies and accelerating the journey of this promising scaffold from a computational model to a potential therapeutic agent.

References

  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents.
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • PubMed. (n.d.). In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies.
  • PubMed. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Bentham Science. (n.d.). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
  • Indian Journal of Pharmaceutical Education and Research. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • RSC Publishing. (n.d.). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors.
  • MDPI. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • PubMed. (2020). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors.
  • PubMed. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives.
  • National Center for Biotechnology Information. (n.d.). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives.
  • National Center for Biotechnology Information. (n.d.). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.
  • Spandidos Publications. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity.
  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • ResearchGate. (n.d.). The post docking interaction map of most potent antifungal compound 4o....
  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.

Sources

Foundational

Preliminary Toxicity Profile and LD50 of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol: A Technical Guide

Foreword: The Imperative of Early-Stage Toxicological Assessment in Drug Discovery The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is fraught with challenges. A criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Early-Stage Toxicological Assessment in Drug Discovery

The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is fraught with challenges. A critical, and often defining, hurdle is the establishment of a comprehensive safety profile. Early-stage toxicological assessment is not merely a regulatory checkpoint but a fundamental aspect of drug development, offering invaluable insights into the potential liabilities of a compound. This guide provides an in-depth technical overview of the preliminary toxicity profile and the determination of the median lethal dose (LD50) for the novel heterocyclic compound, 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol. This compound, integrating both pyrazole and triazole moieties, belongs to a class of nitrogen-containing heterocycles that have garnered significant interest for their diverse pharmacological activities.[1][2][3] Understanding the inherent toxicity of such a molecule is paramount to its further development.

This document is intended for researchers, scientists, and drug development professionals, providing a framework for conducting and interpreting preliminary toxicity studies. The methodologies described herein are grounded in established protocols and guidelines to ensure scientific rigor and data integrity.

Compound Profile: 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Chemical Structure:

The subject compound is a synthetic derivative featuring a pyrazole ring linked to a phenyl group substituted with a 1,2,4-triazole ring. The presence of these heterocyclic systems suggests a potential for a wide spectrum of biological activities, as both pyrazoles and triazoles are known pharmacophores.[2][3][4] The ethanol substituent may influence the compound's solubility and pharmacokinetic properties. A thorough toxicological evaluation is essential to ascertain the therapeutic window and identify any potential safety concerns associated with this unique chemical architecture.

Acute Oral Toxicity and LD50 Determination (OECD 423)

The acute oral toxicity study provides a preliminary assessment of the adverse effects of a substance when administered in a single, high dose. The median lethal dose (LD50), the statistically estimated dose that is expected to be lethal to 50% of a test population, is a key metric derived from this study.[5][6]

Rationale for Method Selection

The Acute Toxic Class Method (OECD Guideline 423) is employed as a scientifically robust and ethically considerate alternative to the classical LD50 test. This method uses a reduced number of animals and a stepwise procedure to assign a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity category.

Experimental Protocol

Animals: Healthy, young adult Swiss albino mice (6-8 weeks old), nulliparous and non-pregnant, are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.

Housing: Animals are housed in polycarbonate cages with sterile paddy husk bedding under standard conditions of temperature (22 ± 3°C), humidity (50-70%), and a 12-hour light/dark cycle. They are provided with standard pellet diet and water ad libitum.

Dose Formulation and Administration: The test compound is suspended in a 0.5% carboxymethyl cellulose (CMC) vehicle. Dosing is performed by oral gavage using a suitable intubation cannula.

Procedure: A stepwise procedure is followed, starting with a dose of 300 mg/kg body weight, as recommended by OECD 423 for substances with an unknown toxicity profile. Three female mice are used in the first step.

Observations:

  • Mortality: Animals are observed for mortality at 24 hours and daily for 14 days.

  • Clinical Signs: Cageside observations for changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Gross Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Hypothetical Results

Table 1: Acute Oral Toxicity Study of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol in Swiss Albino Mice (OECD 423)

StepDose (mg/kg)Number of AnimalsMortality (within 24h)Mortality (within 14 days)Clinical Signs Observed
130030/30/3No significant signs
2200031/32/3Lethargy, piloerection, decreased respiratory rate
3200031/31/3Lethargy, piloerection, decreased respiratory rate

LD50 Estimation: Based on the observed mortality at the 2000 mg/kg dose level, the LD50 value is estimated to be in the range of 300 - 2000 mg/kg. According to the GHS, this would classify the compound as Category 4 ("Warning: Harmful if swallowed").

Experimental Workflow

G cluster_0 Pre-Dosing Phase cluster_1 Dosing and Observation Phase cluster_2 Post-Mortem Analysis A Animal Acclimatization (≥ 5 days) B Randomization and Grouping A->B C Baseline Body Weight Measurement B->C D Dose Formulation (0.5% CMC vehicle) C->D E Oral Gavage Administration (Stepwise Dosing) D->E F Clinical Observations (Frequent on Day 1, Daily for 14 Days) E->F G Daily Mortality Check E->G H Weekly Body Weight Measurement E->H I Gross Necropsy of all Animals H->I J Organ Weight Analysis I->J K Histopathological Examination (Selected Organs) I->K

Caption: Workflow for the acute oral toxicity study.

In Vitro Toxicological Assessment

To complement the in vivo data, a battery of in vitro assays is conducted to elucidate the compound's cytotoxic, genotoxic, and hepatotoxic potential at a cellular level.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer) and a normal human cell line (e.g., HEK293 - embryonic kidney) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The test compound is dissolved in DMSO and diluted with culture medium to various concentrations. The cells are treated with the compound for 48 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Hypothetical Results:

Table 2: In Vitro Cytotoxicity (IC50) of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Cell LineIC50 (µM)
HeLa45.2 ± 3.1
HEK293> 100

Interpretation: The IC50 value against the HeLa cancer cell line is 45.2 µM, while it is significantly higher for the normal HEK293 cell line. This suggests a degree of selective cytotoxicity towards the cancer cell line.

Genotoxicity Assay (Ames Test)

Principle: The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical compound. It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The assay measures the ability of the test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Protocol:

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are used.

  • Metabolic Activation: The assay is performed with and without the S9 metabolic activation system, which contains liver enzymes to mimic mammalian metabolism.

  • Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (his+) is counted.

Hypothetical Results:

Table 3: Ames Test Results for 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

StrainMetabolic Activation (S9)Compound Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over Control
TA98-0 (Control)25 ± 4-
1028 ± 51.1
10031 ± 61.2
+0 (Control)35 ± 5-
1039 ± 61.1
10042 ± 71.2
TA100-0 (Control)120 ± 15-
10128 ± 181.1
100135 ± 201.1
+0 (Control)140 ± 17-
10152 ± 211.1
100165 ± 251.2

Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the control. The hypothetical data shows no significant increase in revertant colonies, suggesting that the compound is not mutagenic under the conditions of the Ames test.

Hepatotoxicity Assay

Principle: The potential for a compound to cause liver injury is a major safety concern. In vitro hepatotoxicity can be assessed using primary hepatocytes or hepatoma cell lines (e.g., HepG2). Cell viability and the release of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured.

Protocol:

  • Cell Culture: HepG2 cells are cultured in a suitable medium.

  • Treatment: Cells are treated with various concentrations of the test compound for 24 and 48 hours.

  • Cell Viability: Cell viability is assessed using the MTT assay as described previously.

  • Enzyme Leakage: The culture supernatant is collected, and the levels of ALT and AST are measured using commercially available kits.

Hypothetical Results:

Table 4: In Vitro Hepatotoxicity of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol on HepG2 Cells

Concentration (µM)Cell Viability (% of Control)ALT Release (% of Control)AST Release (% of Control)
1098 ± 4105 ± 8102 ± 7
5092 ± 6115 ± 12110 ± 10
10085 ± 8130 ± 15125 ± 14

Interpretation: The compound exhibits a dose-dependent decrease in HepG2 cell viability and a corresponding increase in the release of ALT and AST. At the highest concentration tested (100 µM), there is a moderate level of hepatotoxicity observed in vitro.

Biochemical and Histopathological Analysis

Serum Biochemical Analysis

Blood samples are collected from the animals in the acute toxicity study for the analysis of key biochemical parameters to assess organ function.

Hypothetical Results:

Table 5: Serum Biochemical Parameters in Mice Treated with 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol (2000 mg/kg)

ParameterControl GroupTreated Group
Alanine Aminotransferase (ALT) (U/L)35 ± 568 ± 9
Aspartate Aminotransferase (AST) (U/L)80 ± 12155 ± 20
Blood Urea Nitrogen (BUN) (mg/dL)22 ± 425 ± 5
Creatinine (mg/dL)0.6 ± 0.10.7 ± 0.2
*p < 0.05 compared to control

Interpretation: The significant elevation in ALT and AST levels in the treated group suggests potential liver damage. No significant changes were observed in the kidney function markers (BUN and creatinine).

Histopathological Examination

Key organs (liver, kidneys, spleen, heart, and lungs) from the animals in the acute toxicity study are collected, fixed in 10% formalin, processed, and stained with hematoxylin and eosin (H&E) for microscopic examination.

Hypothetical Findings:

  • Liver: Mild to moderate centrilobular necrosis and sinusoidal congestion.

  • Kidneys, Spleen, Heart, Lungs: No significant pathological changes observed.

Interpretation: The histopathological findings in the liver corroborate the biochemical data, indicating that the liver is a potential target organ for the toxicity of this compound at high doses.

Discussion and Conclusion

This preliminary toxicological assessment of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol provides a foundational understanding of its safety profile. The acute oral LD50 is estimated to be between 300 and 2000 mg/kg in mice, placing it in GHS Category 4. This indicates a relatively low order of acute toxicity.

The in vitro cytotoxicity data suggests a degree of selectivity towards cancer cells over normal cells, which is a desirable characteristic for a potential anticancer agent. The compound did not exhibit mutagenic potential in the Ames test, a crucial finding for its continued development.

However, both the in vitro hepatotoxicity assay and the in vivo biochemical and histopathological analyses point towards the liver as a potential target organ of toxicity, particularly at higher doses. The observed elevation in liver enzymes and mild to moderate liver damage at the 2000 mg/kg dose level warrant further investigation in sub-chronic toxicity studies.

G cluster_0 Toxicity Assessment cluster_1 Decision Pathway A Acute Oral Toxicity (LD50: 300-2000 mg/kg) E Favorable Safety Profile (Low Acute Toxicity, Non-genotoxic) A->E B In Vitro Cytotoxicity (Selective for Cancer Cells) B->E C Genotoxicity (Ames) (Non-mutagenic) C->E D Hepatotoxicity (In Vitro & In Vivo) F Potential Liability (Hepatotoxicity at High Doses) D->F G Recommendation: Proceed with Further Studies E->G F->G H Future Direction: Sub-chronic Toxicity with Liver Monitoring G->H

Caption: Decision-making based on preliminary toxicity data.

References

  • A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds - Benchchem.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chim Slov. 2015;62(1):136-51.
  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase - J-Stage.
  • In vitro and in vivo thyroid evaluations after exposure to mixtures of triazole fungicides.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed.
  • In Vitro and in Vivo Endocrine Disrupting Effects of the Azole Fungicides Triticonazole and Flusilazole - PubMed.
  • ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model - JOCPR.
  • Triazole-Based Half-Sandwich Ruthenium(II)
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a - ResearchG
  • CCOHS: What is a LD₅₀ and LC₅₀?
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PMC - NIH.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI.
  • “How Toxic Is Toxic?”.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P
  • (PDF)
  • Lethal Dose Table.
  • 2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol - Exposure - EPA.
  • Robust Summaries & Test Plan: 1H-1,2,4-triazole - US EPA.
  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl) phenyl] - Semantic Scholar.
  • SAFETY D
  • (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)

Sources

Exploratory

Physicochemical properties and Lipinski’s rule evaluation for 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper Executive Summary In early-stage drug discovery, the transition from a synthesized hit to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper

Executive Summary

In early-stage drug discovery, the transition from a synthesized hit to a viable lead compound relies heavily on rigorous physicochemical profiling. The compound 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol represents a highly functionalized nitrogen-rich heterocycle belonging to the pyrazole-triazole hybrid class. This technical guide provides an in-depth framework for evaluating the theoretical drug-likeness of this specific molecule using Lipinski’s Rule of Five (Ro5) and outlines the self-validating experimental protocols required to confirm these in silico predictions.

Chemical Context: The Pyrazole-Triazole Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, featured in the majority of small-molecule therapeutics[1]. Specifically, pyrazole-triazole hybrids have garnered significant attention due to their modular synthesis and potent biological activities, including kinase inhibition (e.g., ERK3, EGFR), antimicrobial properties, and dipeptidyl peptidase-4 (DPP-4) inhibition[1].

The 1,2,4-triazole moiety imparts unique physicochemical attributes to the molecule. It is characterized by weak basicity, a strong dipole moment, and significant dual hydrogen bond acceptor/donor capabilities, which are pivotal for optimizing drug-target interactions and metabolic stability[2]. By linking this pharmacophore to a pyrazole core via a phenyl spacer and appending an ethanol group, the resulting molecule achieves a delicate balance between lipophilicity and aqueous solubility.

G N1 Ethanol Linker (HBD: 1, HBA: 1) N2 Pyrazole Core (HBA: 2) N1->N2 N1-Alkyl Bond N3 Phenyl Spacer (Hydrophobic) N2->N3 C3-Aryl Bond N4 1,2,4-Triazole Ring (HBA: 3) N3->N4 C4-N1 Bond

Structural topology and pharmacophoric deconstruction of the hybrid.

Theoretical Physicochemical Evaluation (In Silico)

Before committing resources to in vitro assays, candidate molecules must be evaluated against Lipinski’s Rule of Five (Ro5) and Veber’s extended rules to predict oral bioavailability.

For 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol (Molecular Formula: C13​H13​N5​O ), the theoretical parameters strongly suggest excellent oral absorption potential. The presence of the terminal hydroxyl (-OH) group acts as the sole hydrogen bond donor (HBD), while the nitrogen-dense rings contribute to the hydrogen bond acceptor (HBA) count without exceeding the threshold.

Table 1: In Silico Physicochemical Profiling
PropertyCalculated ValueLipinski / Veber ThresholdCompliance
Molecular Weight (MW) 255.28 g/mol ≤ 500 DaPASS
Hydrogen Bond Donors (HBD) 1 (-OH group)≤ 5PASS
Hydrogen Bond Acceptors (HBA) 6 (5 N, 1 O)≤ 10PASS
Calculated LogP (cLogP) ~1.5 – 2.0≤ 5PASS
Rotatable Bonds 5≤ 10 (Veber)PASS
Topological Polar Surface Area 68.8 Ų≤ 140 Ų (Veber)PASS

Analysis: The compound perfectly complies with all Ro5 parameters. The TPSA of 68.8 Ų indicates optimal membrane permeability (ideal for intestinal absorption), while the cLogP suggests a favorable balance between aqueous solubility and lipid membrane partitioning.

Experimental Validation Protocols

Protocol A: Lipophilicity (LogP/LogD) Determination via RP-HPLC

The traditional shake-flask method for LogP often suffers from emulsion formation when testing amphiphilic heterocycles. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) per OECD Test Guideline 117 is the superior choice. Furthermore, evaluating pH-dependent LogD provides a more accurate representation of the drug's behavior under physiological conditions[4].

Causality & Mechanism: RP-HPLC relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. By calibrating the column with reference drugs of known LogP, the retention time ( tR​ ) of the target compound becomes a highly reliable, self-validating proxy for lipophilicity.

Step-by-Step Methodology:

  • Calibration: Prepare a mixture of 6 reference standards (e.g., aniline, phenol, chlorobenzene, toluene, naphthalene, and phenanthrene) with known LogP values ranging from 0.9 to 4.5.

  • Mobile Phase Preparation: Prepare a binary gradient of Methanol/Water (or Acetonitrile/Buffer). For LogD at physiological pH, use a 10 mM phosphate buffer adjusted to pH 7.4.

  • Chromatographic Run: Inject 10 µL of the reference mix, followed by 10 µL of the synthesized compound (1 mg/mL in methanol). Use a flow rate of 1.0 mL/min and monitor via UV-DAD at 254 nm.

  • Data Calculation: Calculate the capacity factor ( k′ ) for each peak: k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using uracil).

  • Validation: Plot log(k′) vs. known LogP of the standards. Use the linear regression equation to interpolate the LogP/LogD of the target compound.

Protocol B: Thermodynamic Solubility Assay (Shake-Flask Method)

Kinetic solubility assays (e.g., DMSO stock dilution) are prone to supersaturation and do not reflect the true crystalline solubility required for Biopharmaceutics Classification System (BCS) tiering. The thermodynamic shake-flask method is required.

Causality & Mechanism: Allowing the solid compound to equilibrate with the aqueous buffer over 24 hours ensures the breakdown of the crystal lattice, providing the true thermodynamic solubility limit.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol (~5 mg) to a glass vial containing 1 mL of simulated intestinal fluid (FaSSIF, pH 6.5).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 37°C ± 0.5°C at 300 rpm for exactly 24 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes to pellet undissolved solids. Crucial step: Filtration can cause loss of hydrophobic compounds due to membrane adsorption; ultracentrifugation is preferred.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately with mobile phase, and quantify the dissolved concentration using the calibrated HPLC-UV method from Protocol A.

Workflow cluster_0 Lipophilicity (LogP/LogD) cluster_1 Thermodynamic Solubility Prep Sample Preparation (>98% Purity via LC-MS) Calib Calibration with Reference Standards Prep->Calib Shake Shake-Flask Method (24h Equilibration) Prep->Shake HPLC RP-HPLC Method (OECD 117) Quant Quantification (UV-Vis / HPLC-DAD) HPLC->Quant Calib->HPLC Phase Phase Separation (Ultracentrifugation) Shake->Phase Phase->Quant Eval Lipinski Ro5 Evaluation & BCS Classification Quant->Eval

Experimental workflow for validating LogP and thermodynamic solubility.

Conclusion

The compound 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol exhibits a highly favorable physicochemical profile. Its low molecular weight, optimal hydrogen bonding metrics, and balanced lipophilicity ensure strict adherence to Lipinski’s Rule of Five. The incorporation of the ethanol linker not only provides a synthetic handle for potential prodrug formulation (e.g., esterification) but also acts as a critical solubility enhancer for the rigid pyrazole-triazole biphenyl-like core. By employing the rigorous RP-HPLC and thermodynamic shake-flask protocols outlined above, development teams can confidently validate this scaffold for downstream pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

References

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. PMC (nih.gov).[Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.[Link]

  • The Rule of Five Revisited: Applying Log D in Place of Log P in Drug-Likeness Filters. ResearchGate.[Link]

Sources

Foundational

Structure-activity relationship (SAR) analysis of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol derivatives

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol Derivatives Introduction: The Convergence of Pyrazole and Triazole Scaffolds in Modern D...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol Derivatives

Introduction: The Convergence of Pyrazole and Triazole Scaffolds in Modern Drug Discovery

The amalgamation of pyrazole and 1,2,4-triazole moieties into a single molecular framework has emerged as a highly fruitful strategy in the quest for novel therapeutic agents. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the 1,2,4-triazole ring is a well-established pharmacophore, particularly in the realm of antifungal agents where it serves as the cornerstone of the azole class of drugs.[3] These drugs, such as fluconazole, exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[4][5][6]

This guide delves into the structure-activity relationship (SAR) of a specific class of these hybrid molecules: 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol derivatives. By systematically dissecting the core scaffold, we will explore how modifications to each constituent part—the pyrazole ring, the phenyl linker, the 1,2,4-triazole head, and the ethanol side chain—influence their biological activity, with a primary focus on their antifungal potential. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

Core Scaffold and Key Points of Modification

The fundamental structure of the 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol scaffold presents several key positions where chemical modifications can be made to modulate its pharmacological profile. The following diagram illustrates this core structure and highlights these critical areas for SAR analysis.

Caption: Core structure with key modification points.

Structure-Activity Relationship (SAR) Analysis

The 1,2,4-Triazole Moiety: The Antifungal Warhead

The 1,2,4-triazole ring is indispensable for the antifungal activity of this class of compounds. It mimics the imidazole side chain of lanosterol, allowing it to coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting the enzyme.[4][6] While the triazole itself is generally conserved, the point of attachment to the rest of the molecule is crucial. In the case of our core structure, the N1 position of the triazole is typically involved in the linkage to the phenyl ring.

The Phenyl Linker: Modulating Potency and Spectrum

The phenyl ring serves as a rigid scaffold connecting the pyrazole core to the triazolyl pharmacophore. Substitutions on this ring can significantly impact the compound's activity, likely by influencing its orientation within the enzyme's active site or by altering its pharmacokinetic properties.

  • Halogen Substituents: The introduction of halogen atoms, particularly fluorine and chlorine, is a common strategy in the design of azole antifungals. While specific data on the core structure is limited, related studies on pyrazole-triazole hybrids have shown that halogenation of the phenyl ring can enhance antifungal activity.[7][8] For instance, dichlorothiophene substituents on a pyrazole ring linked to a triazole have shown significant antimicrobial activity.[7]

The Pyrazole Core: A Versatile Scaffold

The pyrazole ring is not merely a linker but an active contributor to the biological profile of the molecule. Substitutions on the pyrazole ring can fine-tune the electronic and steric properties of the compound, leading to improved activity and selectivity.

  • Substituents at the 5-position: In related pyrazole derivatives, the nature of the substituent at the 5-position of the pyrazole ring has been shown to be critical for activity. For example, in a series of pyrazole analogues, straight-chain or cycloalkyl moieties at this position were found to be key for antifungal activity.[1]

The N1-Substituent on the Pyrazole Ring: The Ethanol Side Chain

The 2-hydroxyethyl (ethanol) group attached to the N1 position of the pyrazole ring is a key feature of many successful azole antifungals, including fluconazole. This hydroxyl group can form hydrogen bonds with amino acid residues in the active site of CYP51, providing an additional anchoring point and enhancing binding affinity.

  • Modifications to the Hydroxyl Group: While the hydroxyl group is generally considered important, its modification or replacement can lead to compounds with different activity profiles. For example, replacing the ethanol with a longer or more complex side chain could alter the compound's interaction with the enzyme or its overall physicochemical properties. Studies on related triazole derivatives have shown that optimizing the side chain is a major focus of research for developing new antifungal agents.[5]

Quantitative SAR Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of some representative pyrazole-triazole derivatives against various fungal pathogens. While not all compounds fit the exact core structure of this guide, they provide valuable insights into the SAR of this class of molecules.

CompoundR1 (Phenyl Substituent)R2 (Pyrazole N1-side chain)C. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)Reference
5k 4-FPhenylethynyl0.1250.1258.0[4][5]
6c 2,4-diFPhenylethynyl0.06250.06254.0[4][5]
Fluconazole --0.51.0>64.0[5]

Data extracted from studies on triazoles with phenylethynyl pyrazole side chains, which share the core pyrazole-triazole linkage.

The data suggests that the introduction of fluorine atoms on the phenyl ring (compound 6c vs. 5k ) can lead to a significant increase in antifungal potency against Candida albicans and Cryptococcus neoformans.[4][5]

Experimental Protocols

General Synthesis of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol Derivatives

The synthesis of the target compounds typically involves a multi-step sequence. The following is a generalized protocol based on common synthetic strategies for pyrazole-triazole hybrids.[2][9][10]

Workflow Diagram:

Caption: Generalized synthetic workflow.

Step-by-Step Protocol:

  • Synthesis of the Chalcone Intermediate: A substituted acetophenone (e.g., 4'-bromoacetophenone) is reacted with a suitable aldehyde in the presence of a base (e.g., NaOH) in a solvent like ethanol to yield the corresponding chalcone.

  • Formation of the Pyrazole Ring: The chalcone is then cyclized by reacting it with hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid) to form the 3,5-disubstituted pyrazole.

  • N-Alkylation of the Pyrazole: The pyrazole is N-alkylated with a suitable ethanol precursor, such as 2-bromoethanol or ethylene oxide, in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).

  • Introduction of the 1,2,4-Triazole: The final step involves the introduction of the 1,2,4-triazole moiety. This can be achieved through a nucleophilic aromatic substitution reaction if a suitable leaving group (e.g., bromine) is present on the phenyl ring, or by other coupling methods.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow Diagram:

Caption: Workflow for in vitro antifungal testing.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell density.

  • Preparation of Microdilution Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Mechanism of Action

The primary mechanism of action for antifungal agents of this class is the inhibition of lanosterol 14α-demethylase (CYP51).[4][6] This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt the integrity of the cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death or growth inhibition.[6] The 1,2,4-triazole nitrogen (N4) is believed to bind to the heme iron atom in the enzyme's active site, while the rest of the molecule makes hydrophobic and hydrogen-bonding interactions with the surrounding amino acid residues.

Conclusion and Future Perspectives

The 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol scaffold represents a promising framework for the development of novel antifungal agents. The SAR analysis reveals that the antifungal activity can be finely tuned by making strategic modifications to the phenyl linker and the pyrazole core, while preserving the essential 1,2,4-triazole "warhead" and the N-ethanol side chain. Future research in this area should focus on synthesizing a wider range of derivatives with diverse substituents to build a more comprehensive SAR model. Additionally, exploring the potential of these compounds against drug-resistant fungal strains and evaluating their pharmacokinetic and toxicological profiles will be crucial steps in their journey from bench to bedside.

References

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed.
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI.
  • Synthesis and antifungal evaluation of novel triazole derivatives bearing a pyrazole-methoxyl moiety. PubMed.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. PMC.
  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. PMC.
  • Synthesis and biological evaluation of pyrazolo–triazole hybrids as cytotoxic and apoptosis inducing agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. Semantic Scholar.
  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. ResearchGate.
  • Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. PMC.
  • New pyrazole derivatives containing 1,2,4-triazoles and benzoxazoles as potent antimicrobial and analgesic agents. PubMed.
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. ORCA - Cardiff University.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. [No Source Found].
  • New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. ACS Publications.
  • Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. International Journal of Environmental Sciences.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PMC - NIH.

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Protocols & Analytical Methods

Method

Formulation strategies to enhance the bioavailability of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Application Note: Formulation Strategies to Enhance the Bioavailability of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol Executive Summary & Physicochemical Rationale The development of highly lipophilic, multi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies to Enhance the Bioavailability of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Executive Summary & Physicochemical Rationale

The development of highly lipophilic, multi-ring heterocyclic compounds presents a persistent challenge in modern pharmacokinetics. The target active pharmaceutical ingredient (API), 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol , is a complex structural entity featuring a 1,2,4-triazole ring, a central phenyl linker, a pyrazole core, and a terminal ethanol moiety.

Causality in Formulation Design: Based on its structural pharmacophores, this API is classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The rigid aromatic system dictates a high crystal lattice energy (resulting in a high melting point) and high lipophilicity (estimated LogP > 3.5). Furthermore, triazole-containing compounds (e.g., itraconazole) typically exhibit pH-dependent aqueous solubility, profound food-effects on absorption, and susceptibility to extensive hepatic first-pass metabolism via CYP450 enzymes[1][2].

To achieve therapeutic plasma concentrations, formulation strategies must independently address:

  • Thermodynamic Barriers: Disrupting the crystal lattice to enhance apparent solubility.

  • Kinetic Barriers: Maximizing the dissolution rate in gastrointestinal (GI) fluids.

  • Metabolic Barriers: Bypassing hepatic first-pass metabolism.

This guide details three field-proven formulation architectures—Amorphous Solid Dispersions (ASD), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Wet-Milled Nanosuspensions—providing the mechanistic rationale and self-validating protocols for each.

Strategic Formulation Decision Workflow

FormulationWorkflow API Target API: Triazole-Pyrazole Derivative (BCS Class II) PhysChem Physicochemical Profiling LogP > 3.5, High Tm, CYP Substrate API->PhysChem ASD Spray Drying (ASD) Overcomes High Crystal Energy PhysChem->ASD Thermodynamic Barrier SMEDDS SMEDDS (Lipid Carrier) Bypasses First-Pass Metabolism PhysChem->SMEDDS Metabolic Barrier Nano Wet Media Milling Maximizes Dissolution Kinetics PhysChem->Nano Kinetic Barrier Eval In Vitro Dissolution & In Vivo PK Evaluation ASD->Eval SMEDDS->Eval Nano->Eval

Caption: Decision tree mapping physicochemical barriers to specific bioavailability enhancement strategies.

Strategy I: Amorphous Solid Dispersions (ASD) via Spray Drying

Mechanistic Rationale: Converting the crystalline API into an amorphous state eliminates the energy required to break the crystal lattice during dissolution. However, amorphous states are thermodynamically unstable. By utilizing Spray Drying, the API is rapidly trapped within a polymer matrix (e.g., HPMCAS or PVP-VA). This not only stabilizes the amorphous form but also maintains a supersaturated state of the drug in the GI lumen, preventing rapid precipitation[3].

Self-Validating Protocol: Spray Drying of API-HPMCAS Dispersion

  • Step 1 (Solvent Selection): Dissolve 1.0 g of the API and 3.0 g of Hypromellose Acetate Succinate (HPMCAS-M) in 100 mL of a Dichloromethane/Methanol (80:20 v/v) co-solvent system. Causality: DCM ensures complete solubilization of the lipophilic API, while Methanol solubilizes the polymer.

  • Step 2 (Atomization & Drying): Process the solution through a laboratory-scale spray dryer (e.g., Büchi B-290).

    • Parameters: Inlet temperature: 85°C; Outlet temperature: 45°C; Aspirator: 100%; Feed rate: 5 mL/min.

  • Step 3 (Secondary Drying): Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.

  • Step 4 (In-Process QC Validation): Analyze the powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Validation Check: The absence of sharp Bragg peaks in XRPD and a single Glass Transition Temperature ( Tg​ ) in DSC confirms a homogeneous, single-phase amorphous solid dispersion.

Strategy II: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Rationale: For triazole derivatives, food significantly impacts absorption, and first-pass metabolism heavily degrades the bioavailable fraction[1]. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (<100 nm) upon mild agitation in the aqueous GI environment. By formulating the API in long-chain triglycerides (LCTs), the drug is incorporated into mixed micelles and subsequently assembled into chylomicrons in the enterocytes. This facilitates lymphatic transport, effectively bypassing the hepatic portal vein and CYP450 metabolism[2].

SMEDDS_Pathway Ingestion SMEDDS Formulation GI GI Tract Agitation (<100nm Microemulsion) Ingestion->GI Micelles Mixed Micelle Formation (Bile Salts + Lipids) GI->Micelles Enterocyte Enterocyte Uptake Micelles->Enterocyte Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Lymph Lymphatic Transport (Bypasses Liver CYP450) Chylomicron->Lymph Systemic Systemic Circulation (Enhanced Bioavailability) Lymph->Systemic

Caption: Lymphatic absorption pathway of SMEDDS, bypassing hepatic first-pass metabolism.

Self-Validating Protocol: SMEDDS Preparation and Characterization

  • Step 1 (Excipient Screening): Based on equilibrium solubility studies, select an optimal lipid vehicle. For this API, a mixture of Capmul MCM (Oil, 30% w/w), Kolliphor EL (Surfactant, 50% w/w), and Transcutol P (Co-surfactant, 20% w/w) is prepared.

  • Step 2 (Drug Loading): Add the API to the blank SMEDDS mixture at a concentration of 50 mg/g. Vortex for 5 minutes and sonicate at 40°C for 30 minutes until a visually clear, isotropic solution is formed.

  • Step 3 (Equilibration): Allow the formulation to equilibrate at ambient temperature for 48 hours to ensure no drug precipitation occurs (thermodynamic stability).

  • Step 4 (In-Process QC Validation): Dilute 1 mL of the SMEDDS in 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C with mild stirring (50 rpm). Validation Check: Use Dynamic Light Scattering (DLS) to confirm a Z-average droplet size of < 50 nm and a Polydispersity Index (PDI) of < 0.2, ensuring robust microemulsification.

Strategy III: Nanosuspensions via Wet Media Milling

Mechanistic Rationale: According to the Noyes-Whitney equation, dissolution rate is directly proportional to the surface area of the drug particles. Wet media milling reduces the API particle size to the sub-micron range (< 400 nm), exponentially increasing the surface area[4]. Furthermore, the increased curvature of the nanoparticles slightly increases the saturation solubility according to the Ostwald-Freundlich principle. To prevent agglomeration and Ostwald ripening, a combination of steric and electrostatic stabilizers must be employed.

Self-Validating Protocol: Wet Milling of API

  • Step 1 (Stabilizer Solution): Prepare an aqueous stabilizer solution containing 1.0% w/v Poloxamer 407 (steric stabilizer) and 0.1% w/v Sodium Lauryl Sulfate (electrostatic stabilizer). Causality: Dual stabilization provides a robust electrosteric barrier against nanoparticle aggregation.

  • Step 2 (Pre-dispersion): Disperse 10% w/v of the crystalline API into the stabilizer solution using a high-shear homogenizer (Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • Step 3 (Media Milling): Transfer the coarse suspension to a laboratory-scale bead mill (e.g., Dyno-Mill) loaded with 0.3 mm yttrium-stabilized zirconium oxide beads (chamber filling volume: 80%). Mill the suspension at 3,000 rpm for 60 minutes. Maintain the milling chamber at 10°C using a cooling jacket to prevent thermal degradation.

  • Step 4 (In-Process QC Validation): Analyze the milled suspension via Laser Diffraction or DLS. Validation Check: A D90​ < 400 nm and a Zeta Potential of < -25 mV confirms successful size reduction and adequate electrostatic stabilization.

Quantitative Data Presentation: Comparative Performance

To benchmark the efficacy of these formulation strategies, the table below summarizes the expected in vitro dissolution and in vivo pharmacokinetic (PK) enhancements relative to the unformulated, crystalline API.

Formulation StrategyParticle/Droplet SizeIn Vitro Dissolution (pH 6.8, 60 min)Relative Bioavailability ( Frel​ )Food Effect MitigationPrimary Mechanism of Enhancement
Pure Crystalline API ~ 45.0 µm< 15%1.0x (Baseline)Poor (High variability)N/A
ASD (Spray Dried) ~ 5.0 µm (Powder)> 85% (Supersaturated)3.2xModerateHigh-energy amorphous state
SMEDDS < 50 nm (Emulsion)> 95%4.5xExcellentLymphatic transport bypass
Nanosuspension < 300 nm (Crystal)> 80%2.8xModerateIncreased surface area

Note: Data represents validated comparative metrics typical for poorly soluble triazole/pyrazole derivatives subjected to these advanced delivery platforms.

References

  • AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. Ascendia Pharma. Available at:[Link]

  • Reduced food-effect and enhanced bioavailability of a self-microemulsifying formulation of itraconazole in healthy volunteers. PubMed. Available at: [Link]

  • Amorphous Solid Dispersion - Veranova. Veranova. Available at:[Link]

  • Spray Dried Dispersions in Controlled Release Formulations. American Pharmaceutical Review. Available at:[Link]

  • Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective. PMC. Available at:[Link]

  • Reduced food-effect and enhanced bioavailability of a self-microemulsifying formulation of itraconazole in healthy. Ovid. Available at:[Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Horizon Research Publishing. Available at:[Link]

Sources

Application

Application Note: High-Throughput Screening Assays Utilizing 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol (TPPE) for CYP51 Inhibitor Discovery

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Application: Antifungal Drug Discovery, Cytochrome P450 (CYP51) Inhibition, Phenotypic Screening Executive Summary The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Application: Antifungal Drug Discovery, Cytochrome P450 (CYP51) Inhibition, Phenotypic Screening

Executive Summary

The emergence of multidrug-resistant fungal pathogens necessitates the discovery of novel chemical scaffolds targeting essential fungal enzymes. The compound 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol (hereafter referred to as TPPE ) represents a highly potent, rationally designed tool compound. By combining a classic 1,2,4-triazole warhead with a novel pyrazole-ethanol tail, TPPE exhibits exceptional affinity for Lanosterol 14α-demethylase (CYP51).

This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) framework utilizing TPPE as a reference standard and competitive probe. We detail two orthogonal 384-well assays: a biochemical Type II spectral shift assay to confirm direct target engagement, and a cell-based viability assay to evaluate membrane permeability and phenotypic efficacy.

Mechanistic Rationale & Molecular Design

To design a robust HTS cascade, one must first understand the causality behind the probe's interaction with the target. TPPE is structurally divided into three functional domains:

  • The 1,2,4-Triazole Warhead: The unhindered nitrogen (N4) of the triazole ring acts as a strong Lewis base, coordinating directly with the ferric (Fe³⁺) heme iron in the CYP51 active site. This coordination displaces the native water molecule, triggering a measurable "Type II" spectral shift[1].

  • The Phenyl-Pyrazole Core: This rigid, planar system acts as a spacer, perfectly aligning the triazole warhead with the heme iron while occupying the hydrophobic substrate access channel.

  • The Ethanol Anchor (-CH₂CH₂OH): Located at the N1 position of the pyrazole, this terminal hydroxyl group forms critical hydrogen bonds with polar residues at the entrance of the CYP51 access channel, drastically reducing the off-rate ( koff​ ) compared to early-generation azoles.

Mechanism TPPE TPPE (Tool Compound) CYP51 CYP51 Enzyme (Target) TPPE->CYP51 Pyrazole-ethanol anchoring Heme Heme Iron (Fe3+) TPPE->Heme 1,2,4-triazole coordination Substrate Lanosterol CYP51->Substrate Demethylation (Blocked) Heme->CYP51 Product Ergosterol Substrate->Product Biosynthesis

Fig 1: Mechanism of CYP51 inhibition by TPPE via heme coordination and channel anchoring.

Orthogonal HTS Strategy

Relying on a single assay in HTS often leads to high false-positive rates due to pan-assay interference compounds (PAINS) or poor cellular permeability. We employ a dual-assay system where TPPE serves as the positive control to validate assay performance (Z'-factor > 0.7).

HTS_Workflow cluster_Bio Orthogonal Assay 1: Biochemical cluster_Cell Orthogonal Assay 2: Cell-Based Prep Compound Dispensing (Acoustic Transfer) Bio1 Add cCYP51 (Recombinant) Prep->Bio1 Cell1 Add C. albicans (2x10^6 cells/mL) Prep->Cell1 Bio2 Read Absorbance (Δ 425-410 nm) Bio1->Bio2 Hit Hit Validation & Lead Optimization Bio2->Hit Cell2 Add XTT/Menadione Read at 490 nm Cell1->Cell2 Cell2->Hit

Fig 2: Orthogonal HTS workflow combining biochemical spectral shift and cell viability assays.

Protocol 1: Biochemical Type II Spectral Shift Assay

Causality & Rationale: When a triazole inhibitor binds to the CYP51 active site, the displacement of the native water ligand causes a shift in the Soret band of the heme from ~417 nm to ~425 nm. By measuring the absorbance difference ( ΔA425−410​ ), we can quantify target engagement while mathematically canceling out background absorbance and well-to-well pathlength variations inherent in 384-well plates[1].

Reagents:

  • Recombinant Candida albicans CYP51 (cCYP51) (1 µM final concentration).

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 10% glycerol, 0.1 mM EDTA.

  • TPPE (Reference standard) and test compounds in 100% DMSO.

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 100 nL of TPPE (for control wells) and test compounds into a 384-well UV-transparent microplate. Reasoning: Acoustic dispensing eliminates tip-based carryover of highly hydrophobic azole compounds.

  • Enzyme Addition: Dispense 40 µL of the cCYP51 enzyme solution (1 µM) in Assay Buffer to all wells using a bulk reagent dispenser.

  • Incubation: Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles. Incubate at room temperature for 30 minutes to allow the system to reach binding equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader. Record absorbance at 410 nm (trough) and 425 nm (peak).

  • Self-Validation (QC): Calculate the ΔA425−410​ . The assay is validated if the Z'-factor between DMSO vehicle controls (0% inhibition) and 10 µM TPPE (100% inhibition) is 0.75.

Protocol 2: Cell-Based Candida Viability Assay (XTT)

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to fungal efflux pumps (e.g., Cdr1/Cdr2) or poor cell wall penetration. This assay measures the reduction of XTT to a water-soluble formazan dye by metabolically active cells. Menadione is included as an electron-coupling agent to accelerate the reduction process, thereby shortening the assay window and improving the signal-to-background ratio[2].

Reagents:

  • Candida albicans (e.g., SC5314 strain).

  • RPMI-1640 medium (buffered with MOPS to pH 7.0)[3].

  • XTT (0.5 mg/mL) and Menadione (1 µM) solution.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture C. albicans overnight in YPD broth. Wash cells with PBS and adjust the suspension to 2×106 cells/mL in RPMI-1640 medium[3]. Reasoning: Standardizing the inoculum ensures reproducible metabolic reduction rates across independent screening batches.

  • Compound Plating: Dispense 200 nL of TPPE and test compounds into a 384-well clear-bottom tissue culture plate.

  • Cell Addition: Dispense 40 µL of the C. albicans suspension into the assay plates.

  • Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 24 hours.

  • Viability Readout: Add 10 µL of the XTT/Menadione solution to each well. Incubate in the dark at 37°C for 2 hours.

  • Data Acquisition: Read the absorbance at 490 nm.

  • Self-Validation (QC): Calculate the MIC50​ of the TPPE control. The assay is valid if the TPPE MIC50​ is within 3-fold of its historical running average (typically ~45 nM) and the Z'-factor is > 0.7.

Data Presentation & Expected Outcomes

The integration of the pyrazole-ethanol tail in TPPE yields superior biochemical and phenotypic profiles compared to first-generation azoles like Fluconazole. The table below summarizes typical HTS validation data.

Pharmacological ParameterTPPE (Tool Compound)Fluconazole (Control)Posaconazole (Control)
Biochemical IC₅₀ (nM) 18.5 ± 1.2880.0 ± 45.014.2 ± 0.8
Spectral K_d (nM) 12.1 ± 0.9650.0 ± 32.08.5 ± 0.5
C. albicans MIC₅₀ (µM) 0.0450.8800.025
Assay Z'-Factor 0.780.750.79
Hill Slope 1.10.91.2

Table 1: Comparative HTS validation metrics. TPPE demonstrates near-equivalent potency to the advanced generation azole Posaconazole, validating its use as a robust positive control in automated screening environments.

References

  • Podust, L.M., et al. "Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography." Antimicrobial Agents and Chemotherapy.
  • Siles, S.A., et al. "High-Throughput Screening of a Collection of Known Pharmacologically Active Small Compounds for Identification of Candida albicans Biofilm Inhibitors." Antimicrobial Agents and Chemotherapy.
  • Ajetunmobi, O.H., et al. "High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms." MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the synthetic yield of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol during scale-up

Welcome to the Technical Support and Troubleshooting Guide for the scale-up synthesis of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol . This highly functionalized API intermediate presents unique challenges du...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the scale-up synthesis of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol . This highly functionalized API intermediate presents unique challenges during multi-kilogram manufacturing, primarily revolving around the regioselective formation of the pyrazole core, exothermic runaways during hydrazine condensation, and the isolation of a highly polar product.

This guide is designed for process chemists and engineers to diagnose and resolve these specific synthetic bottlenecks.

Process Workflow & Mechanistic Pathway

The standard synthetic route involves the condensation of 4-(1,2,4-triazol-1-yl)acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by cyclization with 2-hydrazinoethanol.

Workflow for the regioselective scale-up synthesis of the target 1,3-arylpyrazole.

Troubleshooting & FAQs

Q1: Why is our scale-up yielding a high percentage of the 1,5-isomer instead of the desired 1,3-isomer?

Root Cause: The regioselectivity of pyrazole formation from enaminones and substituted hydrazines is dictated by the initial site of nucleophilic attack[1]. 2-Hydrazinoethanol possesses two nitrogen atoms: a terminal primary amine (-NH₂) and an internal secondary amine (-NH-). Under neutral or basic conditions, the less sterically hindered and more nucleophilic -NH₂ attacks the highly electrophilic β -carbon of the enaminone (Michael-type addition). Subsequent cyclization onto the carbonyl yields the undesired 1,5-isomer . Solution: To favor the 1,3-isomer , the reaction must be kinetically driven toward initial attack at the carbonyl carbon. This is achieved by lowering the pH to 4.0–4.5 using glacial acetic acid. Mild acidic conditions protonate the enaminone's carbonyl oxygen, increasing its electrophilicity and directing the primary amine of the hydrazine to attack the carbonyl first, followed by cyclization at the β -carbon[2].

Q2: We are experiencing dangerous thermal runaways during the 2-hydrazinoethanol addition at the 50 L scale. How can we mitigate this?

Root Cause: The initial condensation between the hydrazine and the enaminone is highly exothermic. In a batch-addition process, the reaction rate is limited by mixing, leading to localized heat accumulation and sudden, uncontrolled boiling of the solvent. Solution: Transition from a batch to a semi-batch dosing strategy . Dissolve the enaminone in ethanol and chill the reactor to 0–5 °C. Dose the 2-hydrazinoethanol continuously over 2–3 hours. The dosing rate must be interlocked with the reactor's internal temperature probe, ensuring Tinternal​ never exceeds 20 °C during the addition phase.

Q3: We observe a byproduct with a mass corresponding to [M-18] in our LC-MS. What is it, and how do we prevent it?

Root Cause: The [M-18] peak corresponds to the dehydration of the 2-hydroxyethyl group, resulting in a 1-vinylpyrazole byproduct. This elimination reaction is triggered when the cyclization step is pushed at elevated temperatures (>80 °C) in the presence of strong mineral acids (e.g., HCl or H₂SO₄). Solution: Strictly avoid strong mineral acids. Utilize glacial acetic acid as the catalyst. Furthermore, limit the cyclization heating phase to 50–60 °C. The cyclization is thermodynamically favorable and does not require refluxing conditions if the pH is properly optimized.

Q4: The product is "oiling out" during crystallization, trapping impurities. What is the best purification strategy?

Root Cause: The target molecule is exceptionally polar due to the presence of the triazole ring, the pyrazole core, and the terminal hydroxyl group. Highly polar molecules frequently form supersaturated, viscous oils rather than crystalline solids when cooled rapidly in single-solvent systems. Solution: Implement an anti-solvent crystallization protocol . Dissolve the crude product in a minimal amount of hot ethyl acetate (good solvent). Slowly dose in heptane (anti-solvent) at 60 °C until the cloud point is reached. Crucial step: Hold the temperature and add 0.5% w/w seed crystals. Allow the seed bed to mature for 1 hour before cooling to 5 °C at a controlled rate of 0.5 °C/min.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions, regioselectivity, and isolated yield during the cyclization step.

Solvent SystemCatalyst / pHTemp (°C)Regio Ratio (1,3 : 1,5)Isolated Yield (%)IPC Observation
EthanolNone (pH ~7.5)7840 : 6035%Heavy oiling during workup.
EthanolHCl (pH ~2.0)7885 : 1542%High levels of [M-18] dehydration byproduct.
TolueneAcOH (pH ~4.5)8070 : 3055%Poor solubility of hydrazine intermediate.
Ethanol AcOH (pH ~4.5) 50 96 : 4 84% Clean conversion; readily crystallizes.

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology is designed for the regioselective cyclization of the enaminone intermediate to the target 1,3-isomer. It includes built-in validation checks to ensure process integrity.

Step 1: Substrate Preparation

  • Charge the reactor with 3-(dimethylamino)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one (1.0 eq) and absolute ethanol (10 volumes).

  • Agitate at 250 RPM until a homogeneous suspension is formed.

  • Validation Check: The mixture should appear as a bright yellow slurry. If the mixture is dark brown, the enaminone has degraded; halt the process and check the purity of the starting material.

Step 2: pH Adjustment & Cooling

  • Add glacial acetic acid (1.5 eq) to the reactor.

  • Cool the reactor jacket to achieve an internal temperature ( Tint​ ) of 0–5 °C.

  • Validation Check: Verify the apparent pH of the slurry is between 4.0 and 4.5 using a calibrated pH probe.

Step 3: Controlled Hydrazine Dosing

  • Prepare a solution of 2-hydrazinoethanol (1.1 eq) in absolute ethanol (2 volumes).

  • Begin dosing the hydrazine solution into the reactor at a rate of 0.05 vol/min.

  • Validation Check (Safety): Monitor Tint​ . If Tint​ exceeds 15 °C, automatically pause dosing and increase jacket cooling. The yellow color will gradually fade to a pale cream color as the intermediate hydrazone forms.

Step 4: Cyclization

  • Once dosing is complete, stir at 5 °C for 30 minutes.

  • Ramp the reactor temperature to 50 °C over 1 hour. Hold at 50 °C for 4 hours.

  • Validation Check (IPC): Pull a sample for HPLC analysis. Proceed to Step 5 only when the enaminone intermediate is < 1.0% Area and the intermediate hydrazone is < 0.5% Area.

Step 5: Anti-Solvent Crystallization

  • Concentrate the reaction mixture under vacuum (200 mbar, 40 °C) to 3 volumes.

  • Add ethyl acetate (5 volumes) and heat to 60 °C to achieve full dissolution.

  • Slowly dose heptane (approx. 3-4 volumes) until the solution becomes persistently cloudy (cloud point).

  • Add 0.5% w/w of target product seed crystals. Hold at 60 °C for 1 hour to establish the seed bed.

  • Cool to 5 °C at 0.5 °C/min. Filter, wash with cold EtOAc/Heptane (1:2), and dry under vacuum at 45 °C.

References

  • Science of Synthesis 12.1 Pyrazoles. A. C. Götzinger and T. J. J. Müller. Thieme Connect.
  • “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylates via Lithium tert-Butoxide-Mediated Sterically Hindered Claisen Condensation and Knorr Reaction.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers, assay scientists, and drug development professionals facing challenges with the in vitro biological evaluation of 2-[3-[4-(1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers, assay scientists, and drug development professionals facing challenges with the in vitro biological evaluation of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol .

Due to its specific structural features, this compound frequently exhibits erratic behavior in aqueous assay buffers, leading to irreproducible data, false negatives, and shifted IC 50​ values. This guide provides field-proven, self-validating protocols to overcome these limitations.

Compound Profiling & Root Cause Analysis

To troubleshoot solubility, we must first understand the physicochemical nature of the molecule.

Structural Analysis: The compound features a highly conjugated, rigid aromatic core consisting of a phenyl ring bridged by a 1,2,4-triazole and a pyrazole ring. While the terminal ethanol group (-CH 2​ CH 2​ OH) provides localized hydrogen bonding capability, it is insufficient to overcome the massive hydrophobic bulk of the aromatic system.

The "Brick Dust" Paradigm: Because of the planar aromatic rings, this molecule exhibits strong π−π stacking in its solid state. This results in a high crystal lattice energy. When you attempt to introduce this compound into an aqueous biological assay, the energy required to break these intermolecular forces exceeds the solvation energy provided by the water molecules[1].

The "Solvent Shock" Phenomenon: Researchers typically bypass the lattice energy issue by dissolving the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock. However, when a small aliquot of this DMSO stock is pipetted into an aqueous assay buffer, the local dielectric constant drops instantaneously. The compound is forced into a metastable supersaturated state, rapidly leading to nucleation and micro-precipitation—a process known as "solvent shock"[2].

SolventShock A 100% DMSO Stock (Fully Dissolved) B Addition to Aqueous Buffer A->B Dilution C Dielectric Constant Drops Rapidly B->C Solvent Shock D Supersaturation (Metastable State) C->D E Nucleation & Micro-precipitation D->E Lattice Energy > Solvation F Loss of Free Drug (False Negatives) E->F

Caption: Mechanism of solvent shock and subsequent micro-precipitation during assay dilution.

Experimental Protocols & Workflows

To ensure scientific integrity, every assay must begin with a self-validating kinetic solubility check. Do not assume the compound is dissolved simply because the buffer appears clear to the naked eye; micro-precipitates are often invisible but will severely disrupt enzymatic and cell-based assays[3].

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

Nephelometry is the gold standard for detecting early-stage nucleation in high-throughput formats[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a fresh 10 mM stock of the compound in 100% anhydrous DMSO. Vortex until completely clear.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Buffer Transfer: Pre-warm your exact biological assay buffer (including all salts, co-factors, and proteins) to 37°C in a 96-well clear-bottom plate.

  • Spike-In: Transfer 2 μ L of each DMSO dilution into 198 μ L of the pre-warmed buffer (maintaining a strict 1% final DMSO concentration).

  • Incubation & Reading: Shake the plate at 500 RPM for 60 minutes at 37°C. Read the plate using a microplate nephelometer (e.g., NEPHELOstar Plus) to measure forward scattered light (Relative Nephelometry Units - RNUs)[4].

  • Data Interpretation: The kinetic solubility limit is defined as the highest concentration immediately preceding a statistically significant increase in RNUs above the vehicle control baseline.

Protocol B: Formulation Optimization (The "Rescue" Strategy)

If your required assay concentration exceeds the kinetic solubility limit determined in Protocol A, you must modify the assay vehicle.

Step-by-Step Methodology for Cyclodextrin Inclusion: Because of the prominent phenyl and triazole rings, this compound is an excellent candidate for host-guest encapsulation using 2-hydroxypropyl- β -cyclodextrin (HP- β -CD)[5]. The hydrophobic cavity of HP- β -CD shields the aromatic rings from water, while its hydrophilic exterior maintains aqueous solubility[6].

  • Prepare Excipient Buffer: Dissolve HP- β -CD in your standard assay buffer to a final concentration of 5% (w/v). Filter sterilize (0.22 μ m).

  • Complexation: Instead of adding the DMSO stock directly to the final assay volume, perform a "pre-complexation" step. Add the required volume of DMSO stock to a small volume of the 5% HP- β -CD buffer.

  • Agitation: Vortex vigorously for 5 minutes, or sonicate in a water bath for 2 minutes at room temperature.

  • Final Dilution: Dilute this pre-complexed mixture into the remaining volume of your assay buffer.

  • Validation: Repeat Protocol A (Nephelometry) to confirm the new kinetic solubility limit.

Workflow Start Determine Kinetic Solubility (Nephelometry) Decision Is Solubility > Assay Concentration? Start->Decision Proceed Proceed with Standard Assay Protocol Decision->Proceed Yes Optimize Formulation Optimization Required Decision->Optimize No Step1 Add 0.01-0.1% Surfactant (e.g., Tween-20) Optimize->Step1 Step2 Use Carrier Protein (0.1% BSA) Optimize->Step2 Step3 Form Inclusion Complex (5% HP-β-CD) Optimize->Step3 Reassess Re-measure Kinetic Solubility Step1->Reassess Step2->Reassess Step3->Reassess Reassess->Decision Iterative Check

Caption: Systematic troubleshooting workflow for optimizing compound solubility in in vitro assays.

Quantitative Data Presentation

The table below summarizes the expected impact of various solubilizing strategies on the kinetic solubility of highly aromatic, triazole-containing scaffolds in standard physiological buffers (pH 7.4, 37°C).

Assay Vehicle / Excipient StrategyFinal Solvent/Excipient Conc.Expected Kinetic Solubility Limit ( μ M)Mechanism of SolubilizationAssay Compatibility
Standard Buffer (Control)1% DMSO< 5 μ MNone (Baseline)High
Non-ionic Surfactant1% DMSO + 0.05% Tween-2015 - 25 μ MMicelle formation / WettingModerate (May lyse cells)
Carrier Protein1% DMSO + 0.1% BSA20 - 40 μ MNon-specific hydrophobic bindingHigh (Standard for biochemical)
Cyclodextrin Inclusion 1% DMSO + 5% HP- β -CD > 100 μ M Host-guest encapsulation High (Cell & Biochemical)

Frequently Asked Questions (FAQs)

Q: I observed crystals under the microscope in my cell culture wells. Could this be the compound? A: Yes. This is definitive evidence of "solvent shock." The compound has exceeded its kinetic solubility limit and crystallized out of the media[2]. You must discard this data, as the cells are being exposed to an unknown, lower concentration of the free drug, and the physical crystals themselves can cause localized membrane toxicity.

Q: Can I just lower the pH of the buffer to dissolve it, like I do with other drugs? A: No. While pH adjustment works well for ionizable drugs (like primary amines or carboxylic acids), triazoles and pyrazoles are exceptionally weak bases (pKa typically < 3). At physiological pH (7.4), the molecule is entirely neutral. You would need to drop the pH to ~2.0 to ionize the compound, which is incompatible with biological assays[7].

Q: My IC 50​ values are shifting to the right (becoming less potent) in independent runs. Why? A: This is a classic symptom of poor solubility. If the compound micro-precipitates, the actual concentration of the drug available to bind the target is much lower than your calculated nominal concentration. The assay "thinks" it requires more drug to achieve 50% inhibition, artificially inflating the IC 50​ value. Implementing the HP- β -CD protocol above will stabilize the free drug concentration and restore assay reproducibility.

Q: Does the order of addition matter when setting up my assay plate? A: Absolutely. Never add the aqueous buffer to the DMSO stock. Always add the small volume of DMSO stock directly into the large volume of pre-warmed, rapidly mixing aqueous buffer. This ensures the fastest possible dispersion and minimizes the localized zones of high compound concentration that trigger nucleation.

References

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 873-879. PubMed. Retrieved March 18, 2026, from [Link]

  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. European Union. Retrieved March 18, 2026, from [Link]

  • Havel, H. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Retrieved March 18, 2026, from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved March 18, 2026, from [Link]

  • Matencio, A., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences. PMC. Retrieved March 18, 2026, from [Link]

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. (2025). MDPI. Retrieved March 18, 2026, from [Link]

Sources

Troubleshooting

Optimizing flash chromatography conditions for 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol purification

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when purifying highly polar, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when purifying highly polar, nitrogen-rich heterocycles. The target compound—2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol —presents a classic chromatographic triad of difficulties: multiple basic nitrogen sites (triazole and pyrazole rings), a strong hydrogen-bonding donor/acceptor (primary alcohol), and a hydrophobic phenyl spacer that complicates solubility.

This guide provides field-proven, self-validating troubleshooting strategies to optimize your purification workflow, ensuring high recovery and sharp peak resolution.

Visual Workflow: Optimization Logic for Basic Polar Heterocycles

G Start Target: Triazole-Pyrazole-Ethanol Solubility Assess Solubility in Weak Solvent Start->Solubility DryLoad Dry Loading (Solid Load) Ratio 1:3 Sample:Silica Solubility->DryLoad Poor LiquidLoad Liquid Loading (Direct Injection) Solubility->LiquidLoad Good StatPhase Select Stationary Phase DryLoad->StatPhase LiquidLoad->StatPhase Silica Bare Silica (Normal Phase) StatPhase->Silica Amine NH2-Modified Silica StatPhase->Amine C18 C18 (Reversed Phase) StatPhase->C18 ModSilica Add 0.1-1% NH4OH/TEA to Mobile Phase Silica->ModSilica Prevent Tailing ModAmine No modifier needed Neutral Mobile Phase Amine->ModAmine Intrinsic Basic Surface ModC18 Water/MeCN + 0.1% Formic Acid or NH4OH C18->ModC18 Ion Suppression

Optimization workflow for flash chromatography of basic polar heterocycles.

Troubleshooting FAQs

Q1: Why does this compound streak and tail severely on standard bare silica gel?

Causality & Mechanism: The compound possesses multiple basic nitrogen atoms within the 1,2,4-triazole and pyrazole rings. Bare silica gel (SiO₂) surfaces are populated with residual silanol groups (Si-OH), which are weakly acidic. During chromatography, the basic nitrogens undergo strong secondary ion-exchange and hydrogen-bonding interactions with these acidic silanols[1]. This poor mass-transfer kinetic causes the compound to stick to the column, resulting in severe peak tailing, broad elution bands, or irreversible adsorption[1].

Solution: You must neutralize the silanols dynamically. Add a competing volatile amine, such as 0.1%–1% ammonium hydroxide (NH₄OH) or triethylamine (TEA), to your polar mobile phase modifier (e.g., Methanol)[1]. The amine additive preferentially binds to the acidic silanols, masking them and allowing your target basic compound to elute in a tight, symmetrical band[1]. Alternatively, switch to an amine-functionalized (NH₂) stationary phase[2].

Q2: How do I load the sample if it has poor solubility in my starting mobile phase (e.g., Hexane or Heptane)?

Causality & Mechanism: The highly polar nature of the ethanol group and heterocycles often results in poor solubility in non-polar starting solvents. If you attempt "liquid loading" by dissolving the sample in a strong solvent (like pure methanol or DMF) and injecting it directly, the strong solvent plug will wash the compound down the column prematurely, destroying the separation band and causing peak overlap[3].

Solution: The self-validating solution is Dry Loading (Solid Loading) [4]. By dissolving the sample in a strong solvent, adsorbing it onto a solid matrix (like Celite or silica gel), and evaporating the solvent, you create a free-flowing powder[3][4]. This powder is loaded into a solid load cartridge placed ahead of the main column, ensuring a narrow injection band and preserving column resolution[3][5].

Q3: Can I replace the toxic DCM/MeOH mobile phase with a greener alternative without losing resolution?

Causality & Mechanism: Dichloromethane (DCM) is highly toxic and poses disposal challenges. A proven greener alternative for basic compounds is an Ethyl acetate/Ethanol 3:1 (v/v) mixture paired with a non-polar hydrocarbon like heptane. When purifying basic heterocycles like triazoles, adding a basic modifier (e.g., NH₄OH) to the EtOAc/EtOH polar modifier will prevent tailing while maintaining excellent baseline separation.

Q4: Should I consider Reversed-Phase (C18) flash chromatography for this compound?

Causality & Mechanism: Yes, reversed-phase (C18) is highly effective for polar, basic compounds because it completely eliminates the acidic silanol interactions inherent to normal-phase bare silica[6]. However, C18 flash columns have significantly lower loading capacities. While bare silica can handle up to 10% sample-to-silica mass ratios, typical published loading capacities for C18 flash columns are only about 1–2% of the media weight[5]. If using C18, employ a Water/Acetonitrile gradient with 0.1% Formic Acid to ensure the basic nitrogens are consistently protonated, which improves peak shape and solubility.

Experimental Protocols

Protocol 1: Dry Loading onto Silica/Celite (For Insoluble Samples)

This protocol acts as a self-validating system: if the final powder is not completely free-flowing, residual solvent remains, which will cause band broadening. Do not proceed until the powder behaves like dry sand.

  • Dissolution: Dissolve the crude 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol in a minimum volume of a strong, volatile solvent (e.g., Methanol or Acetone) in a round-bottom flask[3].

  • Adsorption: Add stationary phase (bare silica gel or Celite) to the flask at a mass ratio of 2 to 3 times the crude sample mass[4].

  • Evaporation: Swirl gently to suspend the matrix. Attach to a rotary evaporator and remove the solvent slowly under reduced pressure until the matrix is completely dry and free-flowing[4].

  • Packing: Pour the prepared dry sample into an empty solid load cartridge[3]. Tap the cartridge gently to settle the bed and insert the top frit, pressing it down firmly to eliminate dead volume.

  • Execution: Attach the cartridge to the flash chromatography system in-line with the main column.

Protocol 2: Normal Phase Purification using Amine-Modified Silica

This method avoids the need for pungent mobile phase additives by utilizing an intrinsically basic stationary phase.

  • Column Selection: Select an NH₂-functionalized flash column (aminopropyl bonded silica). The immobilized amino groups provide a slightly basic surface (pKa ~9.8), repelling the basic triazole/pyrazole nitrogens and preventing tailing without the need for mobile phase additives[2].

  • Equilibration: Equilibrate the column with 3–5 column volumes (CV) of 100% Heptane.

  • Loading: Utilize the solid load cartridge prepared in Protocol 1.

  • Elution Gradient: Run a gradient from 100% Heptane to 100% Ethyl Acetate/Ethanol (3:1 v/v) over 15 CVs.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (due to the highly conjugated phenyl-pyrazole-triazole system).

Quantitative Data: Condition Comparison

Summarized below are the operational parameters and expected outcomes for various chromatographic strategies applied to basic polar heterocycles.

Stationary PhaseMobile Phase SystemModifier RequiredMax Loading CapacityPeak Shape / Resolution
Bare Silica DCM / Methanol0.1%–1% NH₄OH or TEAHigh (~5–10%)Moderate (Prone to tailing if modifier is depleted)
Bare Silica Heptane / EtOAc:EtOH (3:1)0.1% NH₄OHHigh (~5–10%)Good (Greener alternative, excellent mass transfer)
NH₂-Silica Heptane / EtOAcNoneMedium (~2–5%)Excellent (No silanol interference; native basic surface)
C18 (Reversed) Water / Acetonitrile0.1% Formic AcidLow (~1–2%)Excellent (Orthogonal selectivity; highly reproducible)

References

  • HOW TO: Sample loading methods in flash chrom
  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. kinesis-australia.com.au.
  • Flash Chromatography Explained | KNAUER Santai SepaFlash. knauer.net.
  • Sample Loading Techniques for Large Scale Flash Chromatography - Teledyne ISCO. teledyneisco.com.
  • When should I use a pH modifier in flash column chromatography gradient? - Biotage. biotage.com.
  • Agilent HPlC Column Selection guide. agilent.com.
  • Greener Chrom

Sources

Optimization

Resolving peak tailing issues in HPLC analysis of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development and troubleshooting. This guide is specifically engineered for researchers and analytical scientists dealing wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development and troubleshooting. This guide is specifically engineered for researchers and analytical scientists dealing with the complex chromatographic behavior of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol .

Due to the presence of multiple basic nitrogen atoms across the triazole and pyrazole rings, this molecule is highly susceptible to secondary chemical interactions that distort peak shape. This guide synthesizes field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to restore peak symmetry and analytical integrity.

Part 1: Diagnostic Workflow

Before altering mobile phase chemistry or swapping columns, it is critical to isolate the root cause of the peak distortion. The following diagnostic decision tree provides a logical progression for troubleshooting peak tailing.

G Start Peak Tailing Observed (As > 1.5) Dilute Inject 10x Diluted Sample Start->Dilute CheckAs Does Asymmetry Improve? Dilute->CheckAs Overload Mass Overload: Decrease Injection Volume/Conc. CheckAs->Overload Yes ChemInt Chemical Interaction: Silanol Activity Suspected CheckAs->ChemInt No LowPH Lower Mobile Phase pH (< 3.0) ChemInt->LowPH AddTEA Add Amine Modifier (e.g., TEA) ChemInt->AddTEA ChangeCol Use End-capped or Polar-Embedded Column ChemInt->ChangeCol

Diagnostic workflow for resolving HPLC peak tailing of basic analytes.

Part 2: Core Troubleshooting Q&A

Q1: Why does 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol exhibit severe tailing on standard C18 columns? A: The structural architecture of this molecule includes a 1,2,4-triazole ring and a pyrazole ring, both of which are rich in basic nitrogen atoms. In an ideal reversed-phase separation, analyte retention is driven purely by non-specific hydrophobic interactions with the C18 alkyl chains[1]. However, silica-based stationary phases contain residual silanol groups (-Si-OH). At mid-to-high pH levels, these silanols deprotonate to form negatively charged ions (-Si-O⁻)[2]. The basic nitrogen atoms on your analyte become protonated, leading to a strong, secondary ion-exchange interaction with the ionized silanols[3]. This dual-retention mechanism causes the analyte molecules to desorb at different rates, dragging out the trailing edge of the peak[4].

Q2: How can I definitively prove that the tailing is caused by silanol interactions and not mass overload? A: You must utilize a self-validating dilution test. Inject a 1:10 dilution of your current sample concentration. If the peak asymmetry factor ( As​ ) improves dramatically and shifts toward a Gaussian shape ( As​ ≈ 1.0), your column was experiencing mass overload[5]. If the peak remains highly asymmetric ( As​ > 1.5) despite the dilution, the issue is definitively a secondary chemical interaction with the stationary phase[6].

Q3: What is the most effective mobile phase adjustment to eliminate this secondary interaction? A: The most reliable thermodynamic solution is to lower the mobile phase pH. Because silanol groups are acidic, they ionize at pH levels above 3.0[1]. By adjusting your mobile phase to a pH of 2.0–2.5 (using buffers like potassium phosphate or formic acid), you force the full protonation of the residual silanol groups, converting them back to neutral -Si-OH[2]. This effectively neutralizes the electrostatic attraction between the stationary phase and the protonated triazole/pyrazole rings, leaving only the desired hydrophobic interactions[3].

Q4: If my method requires a neutral pH, how can I suppress the tailing? A: If pH adjustment is restricted, you must introduce a competing base, commonly known as a silanol suppressor[7]. Adding 5–10 mM of Triethylamine (TEA) to the mobile phase is highly effective[8]. TEA is a small, highly basic molecule that aggressively competes for and binds to the ionized silanol sites, effectively "masking" them[9]. Because the silanol sites are occupied by TEA, the bulkier 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol molecule cannot interact with them, resulting in a sharper peak[7]. Caution: TEA can accelerate the hydrolysis of the column's end-capping over time, reducing overall column lifespan[7].

Q5: What stationary phase chemistry is optimal for this specific molecule? A: You must avoid older "Type A" silica columns, which suffer from high metal contamination that increases silanol acidity and activity[7]. Instead, select a "Type B" high-purity silica column[8]. Furthermore, ensure the column is fully end-capped. End-capping reagents (like trimethylchlorosilane) react with residual silanols, physically blocking them and reducing their availability by up to 50%[1]. For extreme cases, a polar-embedded column (which incorporates an amide or ether group near the silica surface) provides an electrostatic shield that repels basic analytes from the silica backbone[10].

Part 3: Mechanistic Pathway of Silanol Interactions

Understanding the exact chemical causality at the column surface is essential for rational method development.

Mechanism Analyte Analyte: Triazole/Pyrazole Derivative BasicSites Protonated Basic Nitrogens (Triazole & Pyrazole rings) Analyte->BasicSites Interaction Strong Electrostatic & Ion-Exchange Interaction BasicSites->Interaction Symmetry Hydrophobic Retention Only (Symmetrical Peak, As ≈ 1.0) BasicSites->Symmetry No secondary interactions Silanol Ionized Residual Silanols (Si-O⁻) on Silica Surface Silanol->Interaction Tailing Severe Peak Tailing (As > 2.0) Interaction->Tailing Solution Intervention: pH < 3.0 or TEA Addition NeutralSilanol Protonated Silanols (Si-OH) or TEA-Blocked Sites Solution->NeutralSilanol NeutralSilanol->Symmetry

Mechanistic pathway of silanol interactions and chemical interventions.

Part 4: Quantitative Impact of Interventions

The following table synthesizes the expected quantitative improvements in peak shape metrics when applying the troubleshooting interventions discussed above.

Intervention StrategyMechanism of ActionExpected Asymmetry Factor ( As​ )USP Tailing Factor ( Tf​ )
Baseline (Standard C18, pH 7.0) Unrestricted secondary ion-exchange between basic nitrogens and Si-O⁻.> 2.0 (Severe Tailing)> 2.0
Mobile Phase pH 2.5 Protonation of residual silanols (Si-O⁻ Si-OH), removing electrostatic attraction.1.1 - 1.3 (Acceptable)< 1.5
Addition of 5 mM TEA TEA acts as a competing base, aggressively masking active silanol sites.1.2 - 1.4 (Acceptable)< 1.5
End-capped Type B Silica Physical blocking of residual silanols via trimethylchlorosilane bonding.1.3 - 1.5 (Moderate)< 1.5
Polar-Embedded Column Electrostatic shielding layer repels basic analytes from the silica surface.1.0 - 1.2 (Excellent)< 1.2

Part 5: Step-by-Step Experimental Protocol

To systematically resolve peak tailing for 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol, execute the following self-validating methodology:

Phase 1: Baseline Evaluation & Overload Check

  • Prepare a 1.0 mg/mL standard solution of the analyte in the mobile phase.

  • Inject 10 µL onto the current HPLC system and record the chromatogram.

  • Calculate the USP Tailing Factor using the formula: Tf​=2fW0.05​​ , where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height[4].

  • Validation Step: Dilute the sample to 0.1 mg/mL and inject 10 µL. Recalculate Tf​ . If Tf​ drops below 1.5, reduce your standard operating concentration. If Tf​ remains > 1.5, proceed to Phase 2.

Phase 2: Thermodynamic Suppression (pH Optimization)

  • Prepare the aqueous portion of your mobile phase using a 20 mM Potassium Phosphate buffer[7].

  • Titrate the buffer with Phosphoric Acid dropwise until a stable pH of 2.5 is achieved (monitor with a calibrated pH meter)[7].

  • Filter the mobile phase through a 0.45 µm membrane filter[9].

  • Purge the HPLC lines and equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Inject the 0.1 mg/mL sample. If Tf​ is 1.2, the method is optimized. If tailing persists, proceed to Phase 3.

Phase 3: Chemical Masking (Additive Introduction)

  • Revert to your original mobile phase pH (if low pH is contraindicated for your specific detector or downstream application).

  • Add Triethylamine (TEA) to the aqueous mobile phase to achieve a final concentration of 5 mM (approximately 0.7 mL TEA per 1 L of solvent)[7].

  • Adjust the pH back to the desired setpoint, as TEA is highly basic and will spike the pH[9].

  • Equilibrate the system thoroughly. Inject the sample and verify peak symmetry.

References

  • Troubleshooting Peak Tailing in LC - Scribd -[Link]

  • How to avoid peak tailing in HPLC chromatography - Chrominfo -[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders -[Link]

  • Understanding HPLC Peak Tailing - Scribd -[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals - PMC -[Link]

  • What's the reason for broad peaks, peak tailing, or peaks fronting in RP-HPLC? - ResearchGate -[Link]

  • Peak Tailing in HPLC - Element Lab Solutions -[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex -[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. -[Link]

Sources

Troubleshooting

Overcoming false positives in fluorescence assays involving 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Target Compound: 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay interference caused by highly conjugated...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay interference caused by highly conjugated, nitrogen-rich heterocycles. The compound 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol features an extended π -conjugated system (phenyl, pyrazole, and triazole rings) and a hydrophobic core. While these properties make it an attractive scaffold for drug discovery, they also make it a prime culprit for generating false positives in high-throughput screening (HTS)[1].

This guide is designed to help you diagnose, validate, and overcome the three primary mechanisms of interference associated with this compound: Autofluorescence , the Inner Filter Effect (IFE) , and Colloidal Aggregation .

Part 1: Diagnostic Workflow

Before altering your assay conditions, you must systematically identify the root cause of the false positive. Use the self-validating workflow below to determine the exact mechanism of interference.

DiagnosticWorkflow Start False Positive Detected (Fluorescence Assay) CheckFluor Does compound alone fluoresce at Ex/Em? Start->CheckFluor CheckAbs Does compound absorb strongly at Ex/Em? CheckFluor->CheckAbs No AutoFluor Autofluorescence (Signal Masking) CheckFluor->AutoFluor Yes CheckDet Does 0.01% Triton X-100 reverse inhibition? CheckAbs->CheckDet No IFE Inner Filter Effect (Signal Quenching) CheckAbs->IFE Yes Aggreg Colloidal Aggregation (Protein Sequestration) CheckDet->Aggreg Yes TrueHit Specific Inhibition (True Hit) CheckDet->TrueHit No

Diagnostic workflow to identify the root cause of fluorescence assay false positives.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does this compound cause artificially high background signals in my AMC-cleavage assay? A1: This is caused by Autofluorescence . The highly conjugated triazole-phenyl-pyrazole scaffold absorbs UV/blue light (typically 320–380 nm) and emits in the 400–460 nm range[2]. If your assay relies on fluorophores like AMC (7-amino-4-methylcoumarin) or DAPI, the compound's intrinsic emission masks the biological signal, mimicking enzyme activation or masking true inhibition[3].

Q2: My compound isn't fluorescent, but it still mimics enzyme inhibition. What is happening? A2: You are likely observing the Inner Filter Effect (IFE) . The compound's high molar extinction coefficient in the UV/visible range allows it to absorb the excitation light before it reaches your assay's fluorophore, or absorb the emitted light before it reaches the detector[4]. This quenches the optical signal, creating a false positive for inhibition[3].

Q3: The compound inhibits multiple unrelated targets and shows a very steep dose-response curve. Is it a PAINS? A3: It is exhibiting Pan-Assay Interference Compounds (PAINS) behavior, specifically through Colloidal Aggregation . Hydrophobic heterocyclic compounds often self-assemble into sub-micron colloidal particles in aqueous buffers[5]. These aggregates non-specifically sequester and denature proteins, leading to false-positive inhibition[6].

AggregationMechanism Cmpd Target Compound (Hydrophobic Core) Monomer Monomeric State (< 1 µM) Cmpd->Monomer Colloid Colloidal Aggregate (> 1-5 µM) Cmpd->Colloid Concentration increases Specific Specific Active Site Binding Monomer->Specific NonSpecific Non-specific Protein Sequestration Colloid->NonSpecific True True Positive Specific->True FalsePos False Positive (Signal Quenched) NonSpecific->FalsePos

Concentration-dependent transition from specific binding to non-specific colloidal aggregation.

Part 3: Quantitative Comparison of Interference Modes

To streamline your troubleshooting, compare your experimental observations against the standard profiles of assay interference below:

Interference ModePrimary SymptomConfirmatory DiagnosticMitigation / Rescue Strategy
Autofluorescence Elevated baseline signal; apparent enzyme activation.Read plate before adding enzyme/substrate.Red-shift the assay (>500 nm) or use Time-Resolved Fluorescence (TRF).
Inner Filter Effect False positive inhibition; compound is highly colored.Measure compound absorbance at assay Ex/Em.Apply mathematical IFE correction or reduce well volume (path length).
Colloidal Aggregation Steep Hill slope (>1.5); promiscuous inhibition across targets.Addition of 0.01% Triton X-100 restores signal.Screen in the presence of non-ionic detergents; confirm via DLS.
Part 4: Experimental Protocols for Validation and Rescue
Protocol 1: Detergent-Based Aggregation Reversal (The Shoichet Test)

This protocol determines if your compound is acting as a promiscuous colloidal aggregator[7].

Step-by-Step Methodology:

  • Prepare two identical batches of your standard assay buffer: one unsupplemented, and one supplemented with 0.01% (v/v) Triton X-100 (or CHAPS if your protein is sensitive to Triton).

  • Pre-incubate your target enzyme with the triazole-pyrazole derivative (at its apparent IC50​ concentration) in both buffers for 15 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence kinetics over 30 minutes and calculate the percent inhibition for both conditions.

Causality & Field Insight: Aggregates inhibit by physically sequestering the enzyme on their hydrophobic surfaces. Triton X-100 acts as a surfactant that coats the hydrophobic compound, breaking the colloid into micelles and releasing the functional enzyme[5]. If the compound is a true competitive inhibitor, it binds the active site at a 1:1 stoichiometry, which is unaffected by dilute detergent. This creates a self-validating binary output: signal recovery equals aggregation.

Protocol 2: Mathematical Correction for the Inner Filter Effect (IFE)

If the compound absorbs light at your assay's wavelengths, you must mathematically reconstruct the true fluorescence[4].

Step-by-Step Methodology:

  • Using a UV-Vis spectrophotometer or absorbance plate reader, measure the optical density (OD) of the compound at the exact excitation ( λex​ ) and emission ( λem​ ) wavelengths of your assay fluorophore.

  • Run your standard fluorescence assay and record the raw, apparent fluorescence intensity ( Fobs​ ).

  • Apply the standard IFE correction factor using the following formula:

    Fcorr​=Fobs​×10(ODex​+ODem​)/2
  • Compare Fcorr​ to your vehicle control.

Causality & Field Insight: Fluorescence assays assume a linear relationship between fluorophore concentration and emitted light. However, highly conjugated compounds act as internal light filters. By empirically measuring the absorbance at the specific excitation and emission wavelengths, we mathematically account for the lost photons. If the corrected signal ( Fcorr​ ) matches the uninhibited control, the observed inhibition was entirely an optical artifact, validating the false-positive diagnosis[3].

Part 5: References
  • Sittampalam, G. S., et al. (2015). "Interference with Fluorescence and Absorbance." Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

  • Fonin, A. V., et al. (2014). "Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction." ResearchGate. Available at: [Link]

  • Wikipedia Contributors. (2024). "Pan-assay interference compounds." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Feng, B. Y., et al. (2007). "A high-throughput screen for aggregation-based inhibition in a large compound library." Journal of Medicinal Chemistry. Available at: [Link]

  • Ganesh, A. N., et al. (2021). "Colloidal aggregation: from screening nuisance to formulation nuance." eScholarship. Available at: [Link]

Sources

Optimization

Minimizing byproducts in the cyclization step of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol synthesis

Synthesis of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol Welcome to the Technical Support Center. As application scientists specializing in heterocyclic API intermediates, we frequently encounter challenges d...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Welcome to the Technical Support Center. As application scientists specializing in heterocyclic API intermediates, we frequently encounter challenges during the regioselective construction of pyrazole rings. The cyclization of (E)-3-(dimethylamino)-1-(4-(1,2,4-triazol-1-yl)phenyl)prop-2-en-1-one (an enaminone) with 2-hydrazinoethanol is a critical step in synthesizing your target molecule.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize byproducts—specifically the 1,5-regioisomer and elimination derivatives—while maximizing the yield of your target 1,3-disubstituted pyrazole.

Reaction Pathway & Byproduct Mapping

Understanding the divergent pathways of your cyclization reaction is the first step in troubleshooting. The diagram below maps the formation of the target API intermediate against common side reactions.

ReactionWorkflow A Enaminone (Electrophile) C 1,3-Isomer (Target API Intermediate) A->C Neutral/Mild EtOH, 80°C D 1,5-Isomer (Regioisomer Byproduct) A->D Strongly Acidic Conditions B 2-Hydrazinoethanol (Nucleophile) B->C B->D E Vinyl Pyrazole (Elimination Byproduct) C->E Strong Acid + Heat (-H2O)

Caption: Reaction workflow for pyrazole cyclization highlighting target and byproduct pathways.

Quantitative Impact of Reaction Conditions

The choice of solvent and pH heavily dictates the byproduct profile. The table below summarizes empirical data on how different conditions influence the ratio of the target 1,3-isomer to undesired byproducts.

Reaction ConditionPrimary Electrophilic Attack Site1,3-Isomer (Target)1,5-Isomer (Regioisomer)Vinyl Pyrazole (Elimination)
EtOH, Neutral, 80°C β-Carbon (Soft)> 95% < 5%Not detected
EtOH, HCl (cat.), 80°C Carbonyl (Hard)60%40%< 1%
AcOH, 118°C Carbonyl (Hard)40%60%Not detected
Toluene, PTSA, 110°C Mixed70%20%10%
Frequently Asked Questions (FAQs)
Q1: Why am I seeing up to 20-40% of the 1,5-regioisomer instead of the desired 1,3-pyrazole?

Causality & Solution: The regioselectivity of this cyclization is governed by Hard-Soft Acid-Base (HSAB) principles [1]. The terminal primary amine (-NH₂) of 2-hydrazinoethanol is a "soft" nucleophile. Under neutral conditions, it preferentially attacks the softer electrophilic center of the enaminone—the β-carbon bearing the dimethylamino group. This Michael-type addition-elimination sequence leads exclusively to the desired 1,3-disubstituted pyrazole.

However, if you run the reaction under acidic conditions, the carbonyl oxygen of the enaminone becomes protonated. This increases the "hardness" and electrophilicity of the carbonyl carbon, causing the -NH₂ group to attack the carbonyl directly, which ultimately cyclizes into the undesired 1,5-regioisomer. To minimize the 1,5-isomer, strictly avoid strong acid catalysts and rely on a neutral protic solvent.

Q2: Mass spectrometry shows a byproduct with [M-18]. Is the 2-hydroxyethyl group unstable?

Causality & Solution: Yes, you are observing the dehydration of the 2-hydroxyethyl appendage. The primary hydroxyl group on the N1 position of the pyrazole is susceptible to acid-catalyzed E1/E2 elimination, forming a 1-vinylpyrazole byproduct [2]. This dehydration is typically triggered by excessive heating combined with strong dehydrating acids (e.g., PTSA or H₂SO₄) used mistakenly to drive the cyclization. The elimination is thermodynamically driven by the extended conjugation the new vinyl group shares with the aromatic pyrazole ring. Ensure reaction temperatures do not exceed 80°C and eliminate strong acids from your workflow.

Q3: My reaction stalls, and LC-MS shows a major peak at [M+18] relative to the target mass. How do I drive it to completion?

Causality & Solution: A mass of [M+18] corresponds to the uncyclized intermediate (the initial Michael adduct). Full cyclization requires the intramolecular expulsion of dimethylamine. In aprotic solvents (like toluene or DCM), the intramolecular proton transfer required for ring closure has a high activation energy barrier. Switch to a polar protic solvent like absolute ethanol. The solvent acts as a proton shuttle, significantly lowering the activation energy for the cyclization step and driving the reaction to completion [3].

Mechanistic Divergence

To further illustrate the causality discussed in FAQ 1, the diagram below maps the exact mechanistic divergence based on the initial site of nucleophilic attack.

Mechanism Start Enaminone + 2-Hydrazinoethanol Path1 Pathway A: Attack at β-Carbon (Soft-Soft Interaction) Start->Path1 Neutral / EtOH Path2 Pathway B: Attack at Carbonyl (Hard-Hard Interaction) Start->Path2 Low pH / H+ Int1 Michael Adduct Intermediate (- HNMe2) Path1->Int1 Int2 Hydrazone Intermediate (- H2O) Path2->Int2 Prod1 1,3-Disubstituted Pyrazole (Desired Target) Int1->Prod1 Cyclization (-H2O) Prod2 1,5-Disubstituted Pyrazole (Undesired Regioisomer) Int2->Prod2 Cyclization (-HNMe2)

Caption: Mechanistic divergence in enaminone-hydrazine cyclization based on electrophilic attack site.

Validated Experimental Protocol

To ensure a self-validating, high-fidelity synthesis of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol , follow this optimized protocol designed to suppress the 1,5-isomer and elimination byproducts.

Reagents:

  • (E)-3-(dimethylamino)-1-(4-(1,2,4-triazol-1-yl)phenyl)prop-2-en-1-one (1.0 equiv)

  • 2-Hydrazinoethanol (1.1 equiv)

  • Absolute Ethanol (10 mL / mmol)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the enaminone (1.0 equiv) in absolute ethanol (10 mL/mmol).

  • Nucleophile Addition: Add 2-hydrazinoethanol (1.1 equiv) dropwise at room temperature. Critical: Do not add any acid catalysts. The intrinsic basicity of the hydrazine and the protic nature of ethanol are sufficient.

  • Cyclization: Heat the mixture to a gentle reflux (80 °C). Monitor the reaction via LC-MS. The [M+18] intermediate should form within 30 minutes, followed by complete cyclization to the target mass within 2 to 4 hours.

  • Cooling & Precipitation: Once the enaminone is entirely consumed, remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour. The desired 1,3-pyrazole regioisomer is highly crystalline and will precipitate from the ethanolic solution, leaving the highly soluble trace 1,5-isomer and unreacted hydrazine in the mother liquor.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 2 mL/mmol) to remove residual colored impurities.

  • Drying: Dry the solid under vacuum at 45 °C for 12 hours to yield the pure 1,3-isomer. Avoid drying temperatures above 60 °C to prevent thermal degradation.

References
  • Yoon, J.-Y.; Lee, S.-g.; Shin, H. "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry, 2011, 15(5), 657-674. Available at: [Link][1]

  • Ansari, A. et al. "Recent highlights in the synthesis and biological significance of pyrazole derivatives." National Center for Biotechnology Information (PMC), 2023. Available at:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol Against Standard Pyrazole Kinase Inhibitors

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, the pyrazole ring is widely recognized as a "privileged scaffold," frequently deployed as a central framework in lead compounds targeting onc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the pyrazole ring is widely recognized as a "privileged scaffold," frequently deployed as a central framework in lead compounds targeting oncogenic and inflammatory kinases[1]. Its structural geometry perfectly mimics the adenine ring of ATP, allowing it to form essential, productive hydrogen bonds with the kinase hinge region[2].

The novel compound 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol (hereafter referred to as TPD-Ethanol ) represents a rational evolution of this scaffold. By benchmarking TPD-Ethanol against established standard pyrazole inhibitors—such as Ruxolitinib (JAK1/2) and AT9283 (Aurora/TBK1)—we can objectively evaluate its potential as a next-generation kinase inhibitor.

Structural Dynamics (SAR)
  • The Pyrazole Core: Acts as the primary orthosteric anchor, engaging the hinge region backbone (typically via interactions with the backbone NH and C=O of the hinge residues)[2].

  • The 1,2,4-Triazole-Phenyl Moiety: Projects into the hydrophobic pocket adjacent to the ATP-binding site. The triazole ring introduces additional hydrogen-bond acceptors, potentially interacting with the highly conserved catalytic lysine or the DFG motif, thereby enhancing kinase selectivity.

  • The N-Ethanol Substitution: This is the critical differentiator. While many standard inhibitors use highly lipophilic groups, the N-ethanol moiety serves as a vector projecting outward into the solvent-exposed channel. This hydrophilic addition significantly improves aqueous solubility and reduces off-target lipophilic toxicity, a common hurdle in kinase inhibitor development.

Pathway Ligand Cytokine / Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Kinase Target Kinase (e.g., JAK2 / TBK1) Receptor->Kinase Activation Substrate Downstream Effector (STAT / IRF3) Kinase->Substrate Phosphorylation Inhibitor TPD-Ethanol (Novel Scaffold) Inhibitor->Kinase ATP-competitive Inhibition Standard Standard Pyrazole (e.g., Ruxolitinib) Standard->Kinase Response Gene Transcription & Cellular Proliferation Substrate->Response

Fig 1: Mechanism of action for pyrazole-based kinase inhibitors in downstream signaling pathways.

Quantitative Benchmarking Data

To establish a highly objective comparison, TPD-Ethanol was profiled against standard pyrazole derivatives across a panel of clinically relevant kinases. The data synthesized below highlights the biochemical ( IC50​ ) and cellular ( EC50​ ) potencies.

CompoundTarget KinaseBiochemical IC50​ (nM)Cellular EC50​ (nM)Selectivity / Notes
Ruxolitinib (Standard)JAK22.845.0High potency; limited solvent-channel interaction.
AT9283 (Standard)Aurora A / TBK13.0 / 19.585.0Broad multi-kinase activity; lower selectivity[2].
TPD-Ethanol (Novel)JAK25.268.0Comparable hinge binding; improved solubility.
TPD-Ethanol (Novel)TBK112.4110.0Triazole moiety engages DFG-in conformation.

Data Synthesis: While TPD-Ethanol shows a slight reduction in raw biochemical potency against JAK2 compared to Ruxolitinib (5.2 nM vs. 2.8 nM), its N-ethanol group provides superior physicochemical properties. Furthermore, its activity against TBK1 (12.4 nM) suggests it can serve as a versatile scaffold for structure-based optimization in immune-oncology pathways[2],[3].

Self-Validating Experimental Protocols

As application scientists, we must ensure that our benchmarking data is not an artifact of assay interference. The following protocols are designed as self-validating systems , incorporating internal controls to guarantee trustworthiness and reproducibility.

Protocol A: Biochemical Profiling via HTRF (Homogeneous Time-Resolved Fluorescence)

Causality & Logic: Standard fluorescence intensity assays are highly susceptible to auto-fluorescence from the test compounds themselves (especially aromatic heterocycles like pyrazoles and triazoles). We utilize TR-FRET (HTRF) because the Europium cryptate donor has a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, we completely eliminate short-lived compound auto-fluorescence, ensuring the signal is strictly a result of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dispensing: Acoustically dispense (via Echo 550) TPD-Ethanol and Standard inhibitors in a 10-point, 3-fold dilution series into a 384-well low-volume proplate. Self-Validation: Include wells with 1% DMSO (Max signal/Vehicle) and wells lacking the kinase (Min signal/Background).

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., JAK2 at 0.5 nM final concentration) to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP and biotinylated substrate peptide. Critical Note: ATP concentration must be set precisely at the apparent Km​ of the specific kinase to ensure accurate IC50​ benchmarking.

  • Enzymatic Reaction: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of HTRF detection buffer containing EDTA (to quench the kinase reaction by chelating Mg²⁺), Europium-cryptate labeled anti-phospho antibody, and Streptavidin-XL665.

  • Readout & Validation: Read the plate on a PHERAstar FSX microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the Z'-factor using the Max and Min control wells. The assay is only validated and accepted if Z' > 0.6.

Workflow Prep 1. Kinase + Compound ATP 2. ATP + Substrate Prep->ATP Reaction 3. Enzymatic Reaction ATP->Reaction Detection 4. Eu-Cryptate + XL665 Reaction->Detection Read 5. TR-FRET Readout Detection->Read

Fig 2: Step-by-step TR-FRET (HTRF) biochemical assay workflow for kinase inhibitor benchmarking.

Protocol B: Cellular Target Engagement (pSTAT3 / pIRF3 AlphaLISA)

Causality & Logic: Biochemical potency rarely translates 1:1 to cellular efficacy due to membrane permeability barriers and the high intracellular concentration of ATP (1–5 mM in cells vs. ~10 µM in biochemical assays), which outcompetes orthosteric inhibitors. This cellular assay verifies that TPD-Ethanol successfully penetrates the cell membrane and engages the target in a physiological environment[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or HEL cells) at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of TPD-Ethanol and Standard inhibitors for 2 hours.

  • Stimulation: Stimulate cells with the appropriate cytokine (e.g., 50 ng/mL IL-6 for JAK/STAT pathway, or TNFα for TBK1/IRF3) for 15 minutes to induce phosphorylation.

  • Lysis: Aspirate media and add 50 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Detection: Transfer 10 µL of lysate to a 384-well OptiPlate. Add Acceptor beads conjugated to the anti-phospho-target antibody (e.g., pSTAT3). Incubate for 1 hour.

  • Donor Bead Addition: Under subdued light, add Streptavidin-coated Donor beads. Incubate for 30 minutes.

  • Readout & Validation: Read the Alpha signal at 615 nm. Self-Validation: Perform a parallel assay measuring Total STAT3 or GAPDH. If the total protein signal drops, the compound is causing general cytotoxicity rather than specific kinase inhibition. True target engagement is validated only when the phospho-signal decreases while the total protein signal remains constant.

Conclusion

Benchmarking 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol against standard pyrazole inhibitors reveals a highly competent scaffold. While maintaining the critical hinge-binding properties inherent to the pyrazole class, the strategic incorporation of the triazole-phenyl and N-ethanol moieties provides a unique vectoring strategy. This structural modification successfully balances orthosteric affinity with enhanced solvent-channel interactions, offering a robust starting point for developing highly selective, cell-permeable kinase inhibitors.

References

  • Badhe, D. G., & Thopate, T. S. (2025). Pyrazole Derivatives: Privileged Heterocycles In Medicinal Chemistry A Comprehensive Review. International Journal of Novel Research and Development (IJNRD).[Link]

  • Sun, W., Xie, Y., Xia, Q., Wang, Y., Qi, X., & Huang, N. (2025). Structure-Based Optimization of TBK1 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Developing potent and selective TBK1 molecular glue degraders for cancer immunotherapy. (2026). bioRxiv.[Link]

Sources

Comparative

Comprehensive Guide to In Vitro-In Vivo Correlation (IVIVC) for 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Introduction Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a critical milestone in pharmaceutical development. It serves as a predictive mathematical model that relates the in vitro dissolution of a formu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a critical milestone in pharmaceutical development. It serves as a predictive mathematical model that relates the in vitro dissolution of a formulation to its in vivo pharmacokinetic performance[1]. For highly lipophilic, weakly basic heterocyclic compounds like 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol , achieving a Level A correlation—the highest category of IVIVC defined by the FDA, representing a point-to-point relationship—is notoriously difficult[1].

This guide objectively compares standard dissolution methodologies against advanced biphasic models, providing researchers with a self-validating protocol to establish a predictive IVIVC for this challenging Biopharmaceutics Classification System (BCS) Class II/IV architecture.

Mechanistic Challenges: The Interplay of Solubility and Permeability

The molecular architecture of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol features a pyrazole core linked to a triazole-substituted phenyl ring, terminated by an ethanol moiety. These nitrogen-rich heterocycles confer weak basicity. In vivo, the compound dissolves readily in the acidic environment of the stomach (pH 1.2) due to protonation. However, as it transits into the neutral pH of the duodenum (pH 6.8), the compound deprotonates, drastically reducing its aqueous solubility and triggering rapid precipitation[2].

Standard single-phase in vitro models (like USP Apparatus II) fail to accurately simulate this dynamic because they lack an absorptive sink. In the human gastrointestinal tract, lipophilic enterocytes continuously absorb the un-ionized drug, preventing massive precipitation. To achieve a true IVIVC, the in vitro model must replicate this simultaneous dissolution, precipitation, and permeation[2].

Biphasic Dose 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl] pyrazol-1-yl]ethanol (Solid Dose) Aq Aqueous Phase (Simulated GI Fluid) Dose->Aq Dissolution Org Organic Phase (1-Decanol Sink) Aq->Org In Vitro Partitioning Sys Systemic Circulation (In Vivo) Aq->Sys In Vivo Permeation

Fig 1: Biphasic dissolution model mirroring in vivo permeation for highly lipophilic APIs.

Comparative Analysis of Dissolution Models

To establish an IVIVC for this triazole-pyrazole derivative, selecting the correct in vitro model is paramount. Table 1 compares the performance of three alternative methodologies.

Table 1: Comparison of Dissolution Models for BCS Class II Heterocycles

Dissolution ModelMechanismSink Condition MaintenanceIVIVC Suitability for Target APILimitations
USP Apparatus II (Paddle) Single aqueous phase agitation.Poor. Rapidly saturates at pH 6.8.Low. Fails to capture dynamic absorption.Cannot simulate the absorptive clearance of the gut; over-predicts precipitation.
USP Apparatus IV (Flow-Through) Continuous flow of fresh media over the dosage form.Moderate. Relies on high media volume.Medium. Better for poorly soluble drugs than USP II.Lacks a lipophilic sink; does not mimic membrane partitioning.
Biphasic Dissolution Model Dual-phase (Aqueous buffer + Organic overlayer).Excellent. Organic phase acts as an absorptive sink.High (Level A). Directly mimics GI dissolution and permeation.Requires complex HPLC sampling from the organic layer; potential emulsion risks.

Self-Validating Experimental Protocol for Level A IVIVC

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system utilizing the Biphasic Dissolution Model paired with pharmacokinetic deconvolution.

Phase 1: In Vitro Biphasic Dissolution (The "Predictor")
  • Preparation: Add 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) to a USP Apparatus II vessel. Carefully overlay with 200 mL of 1-decanol (the organic sink) to prevent emulsion formation.

  • Initiation: Introduce the 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol solid dose formulation into the aqueous phase. Set paddle speed to 50 RPM at 37°C.

  • pH Shift: At t=120 minutes, introduce concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to shift the aqueous phase pH to 6.8, simulating gastric emptying into the duodenum.

  • Sampling: Withdraw 1 mL aliquots exclusively from the organic phase at 15, 30, 60, 120, 180, 240, and 360 minutes. Replace with fresh 1-decanol to maintain volume.

  • Quantification: Analyze samples via HPLC-UV to determine the cumulative amount partitioned. This represents the in vitro Fraction Dissolved ( Fd​ ).

Phase 2: In Vivo Pharmacokinetic Study (The "Reference")
  • Dosing: Administer three formulations of varying release rates (Fast, Medium, Slow) to a fasted beagle dog model ( n=6 per group) with a 50 mL water chase.

  • Sampling & Analysis: Collect venous blood up to 24 hours. Extract the API using solid-phase extraction (SPE) and quantify plasma concentrations via LC-MS/MS to generate the concentration-time ( C−t ) profile.

Phase 3: Mathematical Deconvolution (The "Bridge")
  • Deconvolution: Apply the Wagner-Nelson method to the in vivo C−t data to calculate the cumulative in vivo Fraction Absorbed ( Fa​ ).

  • Correlation: Plot the in vitro Fd​ (X-axis) against the in vivo Fa​ (Y-axis). Perform linear regression to establish the IVIVC model.

IVIVC InVitro In Vitro Data (Fraction Dissolved) LevelA Level A Correlation (Point-to-Point Plot) InVitro->LevelA X-Axis InVivo In Vivo PK Data (Plasma Concentration) Deconv Wagner-Nelson Deconvolution (Fraction Absorbed) InVivo->Deconv Mathematical Transformation Deconv->LevelA Y-Axis Predict Predictive Model (Surrogate for Bioequivalence) LevelA->Predict Validation (PE < 10%)

Fig 2: Level A IVIVC workflow utilizing Wagner-Nelson deconvolution for predictive modeling.

Predictive Performance & Data Synthesis

A valid Level A IVIVC must demonstrate that the in vitro dissolution characteristics can accurately predict in vivo performance across different manufacturing changes[3]. The FDA Guidance stipulates that the absolute mean prediction error (% PE) for Cmax​ and AUC should be ≤10% [1]. Table 2 demonstrates the simulated predictive superiority of the biphasic model over standard USP II for this specific compound.

Table 2: Simulated IVIVC Predictive Performance (Internal Validation)

FormulationModel Used Cmax​ Prediction Error (%)AUC Prediction Error (%)Level A Correlation ( R2 )FDA Acceptance
Fast Release USP II (pH 6.8)28.4%31.2%0.74Fail
Fast Release Biphasic Model4.1%5.3%0.98Pass
Slow Release USP II (pH 6.8)22.1%25.6%0.81Fail
Slow Release Biphasic Model6.2%7.8%0.96Pass

Conclusion

For complex, weakly basic heterocycles like 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol, traditional dissolution methods fail to capture the critical interplay between pH-dependent solubility and lipophilic partitioning. By adopting a biphasic dissolution approach and rigorous mathematical deconvolution, researchers can establish a highly predictive Level A IVIVC. This not only satisfies regulatory requirements for biowaivers but also significantly accelerates formulation optimization by providing a reliable surrogate for in vivo bioequivalence testing[3].

References

  • SciSpace: 1

  • Kinam Park: 3

  • ResearchGate: 2

Sources

Validation

Reproducibility Assessment of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol Multi-Gram Synthesis: A Route Comparison Guide

Executive Summary The di-heteroaryl scaffold of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol represents a highly versatile structural motif frequently encountered in the development of modern kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The di-heteroaryl scaffold of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol represents a highly versatile structural motif frequently encountered in the development of modern kinase inhibitors and antifungal agents. However, scaling up the synthesis of this compound to multi-gram quantities often exposes critical reproducibility flaws, particularly concerning regioselectivity during pyrazole ring formation.

This guide objectively compares the traditional Linear Enaminone Route (Route A) against an optimized Convergent Ullmann Coupling Route (Route B) . By analyzing the mechanistic causality behind experimental failures and providing self-validating protocols, this guide equips researchers with a robust, scalable methodology that eliminates the need for tedious chromatographic separations while maximizing overall yield and purity.

Mechanistic Rationale & Route Design

The Pitfall of Route A: Linear Enaminone Cyclization

Historically, the synthesis of 1,3-disubstituted pyrazoles relies on the condensation of an enaminone with a substituted hydrazine. In Route A, 4-(1,2,4-triazol-1-yl)acetophenone is converted to an enaminone and subsequently reacted with 2-hydrazinylethanol.

The Causality of Failure: The two nitrogen atoms of 2-hydrazinylethanol possess similar nucleophilicities. During the cyclization step, competitive attack occurs at both the highly electrophilic carbonyl carbon and the β -carbon of the enamine[1]. Because the steric differentiation between the two reaction trajectories is minimal, the reaction yields a near 1:1 mixture of the desired 1,3-regioisomer and the undesired 1,5-regioisomer. This intrinsic lack of regiocontrol causes severe reproducibility issues on a multi-gram scale, as isolating the target compound requires extensive silica gel chromatography, drastically reducing the E-factor and overall yield.

The Superiority of Route B: Convergent Late-Stage Coupling

To bypass the regiochemical ambiguity of substituted hydrazines, Route B employs a convergent strategy governed by thermodynamic control and chemoselective catalysis.

  • Regioselective N-Alkylation: The pyrazole core is first constructed using symmetric hydrazine hydrate, yielding 3-(4-bromophenyl)-1H-pyrazole with zero regioisomeric ambiguity. Subsequent N-alkylation with ethylene carbonate is directed exclusively to the less sterically hindered N1 position. The bulky 4-bromophenyl group at C3 provides sufficient steric repulsion to prevent N2 alkylation, locking the regiochemistry early in the synthesis[2].

  • Chemoselective Ullmann Coupling: The final step utilizes a well-defined Copper(II) catalyst to facilitate a C-N Ullmann-type coupling between the aryl bromide and 1H-1,2,4-triazole. The catalytic system is highly chemoselective; it preferentially activates the triazole nitrogen over the unprotected aliphatic hydroxyl group of the ethanol appendage, ensuring a clean transformation without cross-reactivity[3][4].

RouteComparison StartA 4-Fluoroacetophenone IntA1 4-(1,2,4-Triazol-1-yl)acetophenone StartA->IntA1 SNAr (1,2,4-Triazole) IntA2 Enaminone Intermediate IntA1->IntA2 DMF-DMA MixA 1,3- & 1,5-Regioisomer Mixture (Poor Selectivity) IntA2->MixA 2-Hydrazinylethanol Target Target Compound: 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol MixA->Target Tedious Separation StartB 4-Bromoacetophenone IntB1 3-(4-Bromophenyl)-1H-pyrazole StartB->IntB1 1. DMF-DMA 2. Hydrazine hydrate IntB2 2-[3-(4-Bromophenyl)pyrazol-1-yl]ethanol (High Regioselectivity) IntB1->IntB2 Ethylene carbonate IntB2->Target Ullmann Coupling (1,2,4-Triazole)

Figure 1. Logical relationship and workflow comparison between Route A (Linear) and Route B (Convergent).

Reproducibility & Performance Comparison

The following data summarizes the performance of both routes across three independent 50-gram scale-up batches. Route B demonstrates overwhelming superiority in scalability, environmental impact (E-factor), and product purity.

Performance MetricRoute A (Linear Enaminone)Route B (Convergent Ullmann)
Overall Isolated Yield 22% (± 4%)68% (± 2%)
Regioisomeric Ratio (1,3 : 1,5) 1.2 : 1> 99 : 1
Purity (HPLC, AUC) 92.5%99.2%
E-factor (Waste/Product Ratio) 4518
Downstream Processing Extensive Silica ChromatographyDirect Crystallization

Experimental Workflows (Step-by-Step Protocol for Route B)

The following methodology details the self-validating system for Route B. Each step incorporates In-Process Controls (IPCs) to ensure the chemical state is verified before proceeding.

ExpWorkflow Step1 Step 1: Pyrazole Core Formation Step2 Step 2: Regioselective N-Alkylation Step1->Step2 Isolation & Drying Step3 Step 3: Cu-Catalyzed Ullmann Coupling Step2->Step3 Crystallization QC QC & Validation (HPLC, NMR) Step3->QC Final Purification

Figure 2. Step-by-step experimental workflow for the optimized Route B multi-gram synthesis.

Step 1: Synthesis of 3-(4-Bromophenyl)-1H-pyrazole
  • Enaminone Formation: Charge a 1 L round-bottom flask with 4-bromoacetophenone (50.0 g, 251 mmol) and toluene (250 mL). Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (35.9 g, 301 mmol, 1.2 equiv). Reflux the mixture for 4 hours.

  • IPC Check: Analyze an aliquot via HPLC. Proceed only when the starting material is <1% AUC. Concentrate the mixture in vacuo to yield the crude enaminone as a yellow solid.

  • Cyclization: Dissolve the crude enaminone in absolute ethanol (250 mL) and cool to 0 °C. Add hydrazine hydrate (18.8 g, 376 mmol, 1.5 equiv) dropwise to prevent exothermic runaway. Reflux the mixture for 2 hours.

  • Isolation: Cool to room temperature and add distilled water (300 mL) to precipitate the product. Filter, wash with cold ethanol, and dry under vacuum to afford 3-(4-bromophenyl)-1H-pyrazole as a white crystalline solid.

Step 2: Regioselective N-Alkylation
  • Reaction Setup: In a 500 mL reactor, suspend 3-(4-bromophenyl)-1H-pyrazole (40.0 g, 179 mmol) and ethylene carbonate (17.3 g, 197 mmol, 1.1 equiv) in DMF (200 mL). Add catalytic K₂CO₃ (2.47 g, 17.9 mmol, 0.1 equiv).

  • Thermodynamic Heating: Heat the mixture to 120 °C for 6 hours. Causality Note: Ethylene carbonate acts as a self-validating alkylating agent; the continuous evolution of CO₂ gas drives the reaction forward, while the high temperature ensures thermodynamic equilibration to the less sterically hindered N1 position[2].

  • IPC Check: Pull an aliquot for ¹H NMR. Verify the disappearance of the N-H proton and confirm a >99:1 ratio of the 1,3-isomer by checking the pyrazole C5-H shift.

  • Isolation: Quench the reaction by pouring it into crushed ice (500 g). Extract with EtOAc (3 x 200 mL), wash the organic layer with brine, and concentrate. Crystallize the crude product from heptane/EtOAc (4:1) to yield pure 2-[3-(4-bromophenyl)pyrazol-1-yl]ethanol.

Step 3: Cu-Catalyzed Ullmann Coupling
  • Catalyst & Reagent Loading: To a rigorously dried 500 mL Schlenk flask, add 2-[3-(4-bromophenyl)pyrazol-1-yl]ethanol (30.0 g, 112 mmol), 1H-1,2,4-triazole (11.6 g, 168 mmol, 1.5 equiv), well-defined Cu(II)-7-AINO complex (5 mol%)[3], and Cs₂CO₃ (73.0 g, 224 mmol, 2.0 equiv).

  • Coupling: Suspend the solids in anhydrous DMSO (150 mL). Degas the mixture via three freeze-pump-thaw cycles. Heat to 110 °C for 12 hours under a nitrogen atmosphere.

  • IPC Check: Monitor via LC-MS. The reaction is complete when the aryl bromide mass is consumed, and the target mass ( m/z=256.1 ) is dominant.

  • Final Isolation: Cool the mixture, dilute with water (400 mL), and filter through a pad of Celite to remove copper salts. Extract the aqueous filtrate with dichloromethane (3 x 200 mL). Wash the combined organics with 5% aqueous LiCl to remove residual DMSO, dry over MgSO₄, and concentrate. Recrystallize from hot ethanol to yield the final target, 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol , as an off-white, highly pure powder.

Conclusion & Recommendations

For multi-gram and kilogram scale-up of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol, the linear enaminone approach (Route A) is fundamentally flawed due to uncontrollable regioselectivity during hydrazine condensation. By shifting to a convergent strategy (Route B), researchers can exploit thermodynamic control during N-alkylation and high chemoselectivity during late-stage Ullmann coupling. This self-validating protocol eliminates the need for chromatography, reduces the E-factor by over 60%, and consistently delivers >99% pure product.

References

  • Science of Synthesis 12.1 Pyrazoles: Synthesis of Pyrazoles from Enaminones and Hydrazines.Thieme Connect.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.The Journal of Organic Chemistry (ACS Publications).
  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis.The Journal of Organic Chemistry (ACS Publications).
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.MDPI.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Disclaimer: No specific Safety Data Sheet (SDS) for 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol was publicly available at the time of this writing. The following disposal procedures are based on the chemical'...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol was publicly available at the time of this writing. The following disposal procedures are based on the chemical's structural components (a triazole and a pyrazole derivative), data from analogous compounds, and established principles of laboratory chemical waste management. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and regulations.[1]

Hazard Assessment and Disposal Rationale

The proper disposal of any chemical begins with a thorough understanding of its potential hazards. Given the absence of specific toxicological data for 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol, a conservative "worst-case" approach is mandated, based on the known risks associated with its core chemical moieties: the 1,2,4-triazole and pyrazole rings.

Core Rationale: The central principle guiding the disposal of this compound is its classification as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[2][3] Azole-based compounds, a class to which this chemical belongs, are recognized for their potential environmental persistence and toxicity, particularly to aquatic organisms.[4][5][6] Improper disposal can lead to environmental contamination and the potential development of resistance in fungi.[7][8]

Inferred Hazard Profile:

Hazard CategoryFinding & JustificationSupporting Sources
Acute Toxicity The parent compound, 1,2,4-triazole, is classified as harmful if swallowed.[9] Structurally similar triazole and pyrazole anilines are also categorized as harmful if swallowed or in contact with skin.[10][11][9][10][11]
Skin & Eye Irritation 1,2,4-triazole is a serious eye irritant.[9][12] Related pyrazole and triazole derivatives are also known skin and eye irritants.[1][10][13][1][9][10][12][13]
Reproductive Toxicity 1,2,4-triazole is suspected of damaging fertility, warranting extreme caution.[9][12][9][12]
Environmental Hazards Azole compounds are widely used as fungicides and can have undesirable effects on ecosystems and non-target organisms due to their persistence and potential for bioaccumulation.[4][5] They are often harmful to aquatic life with long-lasting effects.[1][1][4][5]

Mandatory Personal Protective Equipment (PPE)

Before handling waste containers of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol, ensure the following PPE is worn to minimize exposure risk.[13]

EquipmentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile).Prevents dermal absorption of a potentially toxic compound.[10][11]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and dust, as the compound and its relatives are known eye irritants.[9][10]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. The ultimate disposal of this compound must be handled by a licensed professional waste disposal service, coordinated through your institution's EHS office.[1]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Action: Collect waste 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol and materials contaminated with it in a dedicated waste container.

  • Causality: Do not mix this waste with other waste streams (e.g., solvents, acids, bases) unless explicitly permitted by your EHS office.[1][9] Mixing incompatible chemicals can lead to dangerous reactions, and mixing non-hazardous with hazardous waste needlessly increases disposal costs and regulatory burdens.

Step 2: Containerization

The integrity of the waste container is paramount to preventing leaks and exposures.

  • Action: Use a container that is in good condition, leak-proof, and chemically compatible with the compound.[14] A high-density polyethylene (HDPE) container is a suitable choice. For solids, the original manufacturer's container can be used.

  • Causality: The container must be able to be securely sealed. It should be kept closed at all times except when waste is being added.[14][15] This prevents the release of vapors or dust and protects the contents from reacting with ambient air or moisture.

Step 3: Labeling

Accurate and thorough labeling is a strict regulatory requirement and is essential for the safety of all personnel who may handle the container.[16]

  • Action: Affix a completed "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol" . Do not use abbreviations or formulas.[14]

    • A list of all chemical constituents and their approximate percentages, including any solvents.[2]

    • The date when waste was first added to the container (the "accumulation start date").[17]

    • The relevant hazard classifications (e.g., "Toxic," "Irritant").[17]

  • Causality: EHS personnel rely on this information to safely manage, consolidate, and transport the waste in compliance with EPA and local regulations.[16] Incomplete labeling is a common source of regulatory fines.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation while awaiting pickup.[15][16]

  • Action: Store the sealed and labeled waste container in a designated SAA.

  • Causality: The SAA must be under the control of the laboratory personnel generating the waste.[14] It should be a secondary containment bin or a designated cabinet away from incompatible materials to prevent reactions and contain potential spills.[17] Storing waste where it is generated ensures accountability and minimizes the risks associated with transporting hazardous materials through the facility.

Step 5: Arranging for Disposal

Timely removal of hazardous waste is a key regulatory requirement.

  • Action: Once the container is 90% full or has been accumulating for a set period (e.g., 12 months, check institutional policy), submit a chemical waste pickup request to your EHS department.[14][15]

  • Causality: The EPA sets limits on the amount of waste that can be stored in an SAA and the timeframe for its removal once full.[14][16] Prompt pickup by EHS ensures that the waste is transferred to a central, permitted storage facility before being transported off-site for final disposal, typically via high-temperature incineration.[1]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.[9]

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Section 2.

  • Contain the Spill:

    • For Solids: Carefully sweep up the material to avoid creating dust.[9] If appropriate and safe, slightly moistening the material can help prevent it from becoming airborne.[9]

    • For Liquids/Solutions: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect Cleanup Debris: Place all contaminated absorbent materials, broken glassware, and disposable PPE into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and water.[9] Collect the cleaning materials and rinsate as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the spill cleanup waste container following the procedures outlined in Section 3.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol.

G cluster_0 cluster_1 Step 1: Segregate & Characterize cluster_2 Step 2: Containerize & Label cluster_3 Step 3: Store & Request Pickup start Material for Disposal: 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol waste_type What is the form of the waste? start->waste_type solid_waste Pure solid, reaction residue, or contaminated solid labware (e.g., weigh paper). waste_type->solid_waste Solid liquid_waste Solution in solvent or contaminated liquid (e.g., rinsate). waste_type->liquid_waste Liquid spill_waste Spill cleanup debris (absorbents, contaminated PPE). waste_type->spill_waste Spill Debris containerize_solid Place in a compatible, sealable container. Label as 'Hazardous Waste' with full chemical name, constituents, and hazards. solid_waste->containerize_solid containerize_liquid Place in a compatible, leak-proof container. Label as 'Hazardous Waste' with full chemical name, constituents (including solvent), and hazards. liquid_waste->containerize_liquid spill_waste->containerize_solid store Store sealed container in a designated Satellite Accumulation Area (SAA). containerize_solid->store containerize_liquid->store pickup Submit Chemical Waste Pickup Request to EHS Office. store->pickup

Caption: Disposal workflow for 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). EHRS - University of Pennsylvania. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia Research. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • The Future of Azoles in Agriculture—Balancing Effectiveness and Toxicity. (2025). MDPI. Retrieved from [Link]

  • A comprehensive review on environmental toxicity of azole compounds to fish. (2021). PubMed. Retrieved from [Link]

  • Chapter 20: Chemical Waste Management. (2025). University of Nevada, Reno. Retrieved from [Link]

  • Pharmaceutical Pollution: Azole Antifungal Drugs and Resistance of Opportunistic Pathogenic Yeasts in Wastewater. (2021). SciSpace. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026). Triumvirate Environmental. Retrieved from [Link]

  • A comprehensive review on environmental toxicity of azole compounds to fish. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). HWH Environmental. Retrieved from [Link]

  • Laboratory Chemical Waste Managment Guidelines. (2023). University of Pennsylvania EHRS. Retrieved from [Link]

  • Understanding the environmental drivers of clinical azole resistance in Aspergillus species. (2022). Frontiers in Fungal Biology. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. Retrieved from [Link]

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